N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide
Description
The exact mass of the compound Isooctadecanamide, N,N-bis(2-hydroxyethyl)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Foam boosting; Surfactant; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)-16-methylheptadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO3/c1-21(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-22(26)23(17-19-24)18-20-25/h21,24-25H,3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUUHJFOYQREKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068807 | |
| Record name | Isostearic acid diethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Isooctadecanamide, N,N-bis(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
52794-79-3 | |
| Record name | N,N-Bis(2-hydroxyethyl)isooctadecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052794793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctadecanamide, N,N-bis(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isostearic acid diethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(2-hydroxyethyl)isooctadecan-1-amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOSTEARIC DIETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8I784TV08 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide CAS number"
An In-Depth Technical Guide to N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide (CAS No. 52794-79-3), a non-ionic surfactant of significant interest in various industrial and research applications. Designed for researchers, scientists, and drug development professionals, this document delves into its chemical properties, synthesis, mechanisms of action, and applications, grounding all claims in authoritative scientific literature.
Core Identity and Physicochemical Properties
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide, also known by its International Nomenclature of Cosmetic Ingredients (INCI) name, Isostearamide DEA, is a diethanolamide of isooctadecanoic acid (isostearic acid).[1][2] Its branched C18 alkyl chain distinguishes it from its linear counterpart, stearamide DEA, conferring unique solubility and viscosity characteristics.
As a non-ionic surfactant, it possesses a hydrophilic diethanolamine head group and a hydrophobic, branched fatty acid tail.[2] This amphiphilic nature is the foundation of its functionality as an emulsifier, foam booster, and viscosity-modifying agent in complex formulations.
Table 1: Physicochemical Properties of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide
| Property | Value | Source(s) |
| CAS Number | 52794-79-3 | [1][3][4] |
| Molecular Formula | C22H45NO3 | [4][5] |
| Molecular Weight | 371.60 g/mol | [4] |
| IUPAC Name | N,N-Bis(2-hydroxyethyl)-16-methylheptadecanamide | [4] |
| Synonyms | Isostearamide DEA, Isooctadecanamide, N,N-bis(2-hydroxyethyl)- | [1][6] |
| Appearance | White to pale yellow waxy solid | [2][7] |
| Function | Surfactant, Emulsifier, Viscosity Control, Foam Booster | [2] |
Synthesis and Mechanism of Formation
The industrial synthesis of fatty acid diethanolamides (FADs) is typically achieved through the direct amidation of a fatty acid or the aminolysis of a fatty acid ester (e.g., methyl ester) with diethanolamine.[8][9] The reaction involves the condensation of the carboxylic acid or ester with the secondary amine of diethanolamine to form an amide bond, with water or methanol as a byproduct, respectively.
The process is generally carried out at elevated temperatures (e.g., 90-180°C) to drive the reaction towards completion.[8][9] Catalysts can significantly improve reaction kinetics and yield. While traditional methods may use homogeneous catalysts like sodium methoxide, recent advancements have demonstrated the efficacy of recyclable heterogeneous catalysts, such as zinc-doped calcium oxide nanospheroids, which allow for complete conversion under milder conditions and a more environmentally friendly process.[8][10]
Caption: General workflow for the synthesis of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide.
Representative Experimental Protocol: Heterogeneous Catalysis
The following protocol is adapted from a solvent-free synthesis of FADs from triglycerides, which can be modified for isooctadecanoic acid methyl ester.[8]
-
Catalyst Preparation: Prepare a Zn-doped CaO nanocrystalline catalyst as described in the literature.[8]
-
Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, charge isooctadecanoic acid methyl ester and diethanolamine in a 1:5 molar ratio.
-
Catalyst Addition: Add the Zn/CaO catalyst at a concentration of 4% by weight relative to the methyl ester.
-
Reaction: Heat the reaction mixture to 90°C with continuous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy, observing the disappearance of the ester peak and the appearance of the amide peak. The reaction is expected to reach completion within approximately 30-60 minutes.[8]
-
Work-up: Upon completion, cool the mixture to room temperature. The solid catalyst can be recovered by filtration for reuse.
-
Purification: The resulting product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding the final N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide.
Self-Validation: The purity of the synthesized product should be confirmed using analytical techniques such as HPLC, FTIR, and ¹H NMR spectroscopy. The absence of significant residual diethanolamine is critical, as this impurity can be a precursor to the formation of carcinogenic N-nitrosodiethanolamine (NDELA) in certain formulations.[11]
Mechanism of Action: A Surfactant's Role
The functionality of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide stems from its amphiphilic structure. The long, branched isooctadecyl chain is lipophilic (oil-loving), while the diethanolamide head, with its two hydroxyl groups, is hydrophilic (water-loving).[2][10]
In an oil-in-water system, these molecules orient themselves at the interface between the two immiscible phases. The lipophilic tails penetrate the oil droplets, while the hydrophilic heads remain in the aqueous phase. This arrangement reduces the interfacial tension, which is the energetic cost of maintaining the boundary between oil and water.[12] By lowering this energy barrier, the surfactant facilitates the formation and stabilization of an emulsion, preventing the oil droplets from coalescing.
As a foam booster, it stabilizes the air-water interface in a similar manner, creating a persistent lather. Its bulky structure also contributes to increasing the viscosity of aqueous solutions by disrupting the water's hydrogen-bonding network and forming a complex micellar structure.[7]
Caption: Surfactant action: micelle formation and oil emulsification.
Applications in Drug Development and Advanced Formulations
While the primary commercial use of Isostearamide DEA is in cosmetics, the unique properties of fatty acid amides present significant opportunities in pharmaceutical sciences.[2][7]
Enhancing Drug Solubility and Bioavailability
Many active pharmaceutical ingredients (APIs) exhibit poor aqueous solubility, which limits their oral bioavailability. Formulating such drugs with surfactants and lipids can significantly improve their absorption. Fatty acids and their derivatives can enhance intestinal permeability and promote lymphatic uptake, potentially bypassing first-pass metabolism.[13] The emulsifying properties of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide make it a candidate for use in self-emulsifying drug delivery systems (SEDDS) or microemulsions to improve the oral delivery of lipophilic drugs.[14]
Topical and Transdermal Delivery
In topical formulations, this compound can act as a thickener and emulsifier, ensuring a stable and cosmetically elegant cream or lotion. More importantly, as a surfactant, it can modulate the barrier function of the stratum corneum, potentially acting as a penetration enhancer to improve the delivery of APIs into the skin.
Polymer-Conjugated Prodrugs
Structurally related N,N-bis(2-hydroxyethyl)glycine amides have been patented for use as linkers in polymer-conjugated prodrugs.[15] In these systems, a polymer carrier (like PEG) is attached to the linker, which is then temporarily bonded to an amine-containing drug. This approach can improve the drug's pharmacokinetic profile, such as extending its plasma half-life. While not a direct application of the title compound, it demonstrates the utility of the N,N-bis(2-hydroxyethyl)amide moiety in advanced drug delivery strategies.[15]
Analytical Methodologies
The quality control of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is crucial, particularly for its use in pharmaceutical or personal care products. High-Performance Liquid Chromatography (HPLC) is a robust method for its characterization and the quantification of impurities.
Detailed HPLC Protocol (Adapted for Fatty Acid Amides)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is suitable for separating non-polar analytes.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For Mass Spectrometry (MS) detection, a volatile acid like formic acid should be used instead of phosphoric acid.[16]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as methanol or isopropanol.
-
Injection: Inject a defined volume (e.g., 10-20 µL) of the sample solution.
-
Detection: Monitor the eluent at a suitable wavelength (e.g., ~210 nm) for the amide bond.
-
Quantification: Use an external standard of purified N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide to create a calibration curve for accurate quantification. The method must be validated for linearity, accuracy, and precision.
Caption: Workflow for the HPLC analysis of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide.
Safety, Handling, and Regulatory Aspects
As a chemical used in consumer products and with potential pharmaceutical applications, understanding the safety profile of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is paramount.
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Source: GHS classifications for structurally similar fatty acid diethanolamides.[17]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.[18]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.[17]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water and seek medical advice.[18]
Key Regulatory Consideration: Nitrosamines
A significant concern with all diethanolamides is the potential for contamination with residual diethanolamine.[11] In the presence of nitrosating agents (which can be found as preservatives or contaminants in other formulation ingredients), diethanolamine can form N-nitrosodiethanolamine (NDELA), a potent animal carcinogen.[11] Therefore, it is critical for researchers and formulators to:
-
Use high-purity grades of Isostearamide DEA with low residual diethanolamine content.[19]
-
Avoid using nitrosating agents in formulations containing diethanolamides.
-
Implement rigorous quality control to test for both free diethanolamine and NDELA in the final product.[11]
Conclusion
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is a versatile non-ionic surfactant with well-established roles in the cosmetic and cleaning industries. Its unique properties, derived from its branched alkyl chain, make it an effective emulsifier, foam stabilizer, and rheology modifier. Beyond these traditional applications, its fundamental physicochemical characteristics present compelling opportunities for advanced pharmaceutical formulations, particularly in enhancing the delivery of poorly soluble drugs. A thorough understanding of its synthesis, mechanism of action, and safety profile—especially concerning potential impurities—is essential for harnessing its full potential in scientific research and product development.
References
A complete list of all sources cited is available for verification.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. lesielle.com [lesielle.com]
- 3. CAS NO. 52794-79-3 | N,N-bis(2-hydroxyethyl)isooctadecan-1-amide | C22H45NO3 [localpharmaguide.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. isostearamide DEA, 52794-79-3 [thegoodscentscompany.com]
- 7. cir-safety.org [cir-safety.org]
- 8. mdpi.com [mdpi.com]
- 9. scirp.org [scirp.org]
- 10. Synthesis and surface-active property of diethanolamide and epoxidised diethanolamide surfactant from the seed oil of <i>Baphia nitida</i> - Arabian Journal of Chemistry [arabjchem.org]
- 11. scispace.com [scispace.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CAS 68155-05-5: Amides, C10-16, N,N-bis(hydroxyethyl) [cymitquimica.com]
- 15. N,N-BIS-(2-HYDROXYETHYL) GLYCINE AMIDE AS LINKER IN POLYMER CONJUGATED PRODRUGS - Patent 1909845 [data.epo.org]
- 16. sphinxsai.com [sphinxsai.com]
- 17. N,N-Bis(2-hydroxyethyl)octadecanamide | C22H45NO3 | CID 7163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chemicalbook.com [chemicalbook.com]
- 19. US5108661A - Process for the preparation of purified fatty alkyldiethanolamides products obtained according to said process and their use - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physical Properties of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide
Introduction
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide, also known as isostearamide DEA, is a non-ionic surfactant of significant interest in the fields of cosmetics, personal care products, and industrial applications.[1] Its unique molecular structure, featuring a branched C18 alkyl chain and a diethanolamide headgroup, imparts a desirable combination of surface activity, emulsifying capabilities, and viscosity-modifying properties. This guide provides a comprehensive overview of the physical properties of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide, offering a critical resource for researchers, formulators, and drug development professionals.
The branched nature of the isooctadecanoyl chain distinguishes this compound from its linear counterpart, N,N-Bis(2-hydroxyethyl)octadecan-1-amide (stearamide DEA), often resulting in a lower melting point and enhanced solubility in various formulations. Understanding these physical characteristics is paramount for its effective application, from ensuring product stability to optimizing sensory attributes in consumer goods.
Molecular and Chemical Identity
A foundational understanding of a compound's physical properties begins with its chemical identity.
| Identifier | Value | Source |
| Chemical Name | N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide | [2] |
| Synonyms | Isostearamide DEA, Isooctadecanamide, N,N-bis(2-hydroxyethyl)- | [3][4] |
| CAS Number | 52794-79-3 | [2][3] |
| Molecular Formula | C22H45NO3 | [2][3] |
| Molecular Weight | 371.6 g/mol | [2][3] |
| Chemical Structure |
Figure 1. Molecular Structure.
Physicochemical Properties
The physical properties of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide are summarized below. It is important to note that some of these values are estimated due to limited publicly available experimental data.
| Property | Value | Notes | Source |
| Physical State | White to tan waxy solid or liquid | The physical state can vary depending on the purity and ambient temperature. | [1] |
| Melting Point | Not available (experimental) | For the related linear C18 compound, N,N-bis(2-hydroxyethyl)octadecanamide, a melting point of 71-74 °C has been reported. | [5] |
| Boiling Point | ~510 °C (estimated) | This is a predicted value and should be used as an estimate. | [3] |
| Density | 0.949 g/cm³ | [6] | |
| Flash Point | ~222.19 °C (estimated) | This is a predicted value. | [3] |
| Vapor Pressure | 0 hPa @ 20°C (estimated) | This indicates very low volatility. | [3] |
Solubility Profile
The solubility of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is dictated by the interplay between its long, branched lipophilic tail and its polar diethanolamide headgroup. This amphiphilic nature governs its performance in various solvent systems.
| Solvent | Solubility (g/L) @ 25 °C | Solvent Type | Source |
| Ethanol | 11.26 | Polar Protic | [3] |
| Methanol | 26.77 | Polar Protic | [3] |
| Isopropanol | 10.13 | Polar Protic | [3] |
| Water | Insoluble (predicted) | Polar Protic | |
| Toluene | Soluble (predicted) | Non-polar Aromatic | |
| Hexane | Sparingly soluble (predicted) | Non-polar Aliphatic |
Predicted solubility is based on the "like dissolves like" principle and data for analogous long-chain amides.
Experimental Protocols for Property Determination
To ensure scientific integrity and provide a practical framework for researchers, the following section details standardized methodologies for determining the key physical properties of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Given the waxy nature of this compound, DSC is the preferred method for accurately determining its melting point and other thermal transitions.
Figure 2. DSC Workflow.
Methodology:
-
Sample Preparation:
-
Ensure the N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide sample is completely dry to prevent interference from solvent evaporation.
-
Accurately weigh 2-10 mg of the waxy solid into a Tzero hermetic aluminum pan.
-
Place the corresponding lid on the pan and seal it using a sample press.
-
-
Instrument Setup and Measurement:
-
Place the sealed sample pan and an empty reference pan into the DSC instrument's sample and reference holders, respectively.
-
Equilibrate the system at a temperature well below the expected melting point (e.g., 0 °C).
-
Initiate a heating program, typically ramping the temperature at a constant rate of 10 °C per minute to a temperature well above the melting point.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.
-
The onset temperature of this peak is typically reported as the melting point. The peak temperature and the completion of melting provide the melting range.
-
Rationale for DSC: DSC is highly sensitive to thermal transitions and provides more accurate and reproducible melting point data for waxy or polymeric materials compared to traditional capillary melting point apparatus.
Solubility Determination by the Shake-Flask Method
This classic method provides quantitative solubility data.
Methodology:
-
Preparation:
-
Add an excess amount of solid N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide to a series of glass vials.
-
To each vial, add a known volume of a specific solvent (e.g., ethanol, methanol, isopropanol, water, toluene, hexane).
-
-
Equilibration:
-
Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.
-
Determine the concentration of the dissolved amide in the supernatant. This can be achieved through various analytical techniques such as:
-
Gravimetric analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue.
-
Chromatographic analysis (HPLC): Quantify the amide concentration using a pre-established calibration curve.
-
-
-
Calculation:
-
Express the solubility as grams of solute per liter of solvent (g/L).
-
Figure 3. Solubility Workflow.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key expected absorption bands for N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide are:
-
~3350 cm⁻¹ (broad): O-H stretching vibration from the two hydroxyl groups.
-
~2925 and ~2855 cm⁻¹ (strong): C-H stretching vibrations of the long alkyl chain.
-
~1630 cm⁻¹ (strong): C=O stretching vibration of the tertiary amide (Amide I band). This is a characteristic peak for amides.
-
~1465 cm⁻¹: C-H bending vibrations.
-
~1050 cm⁻¹: C-N stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide, the expected molecular ion peak [M+H]⁺ in positive ion mode would be at m/z 372.6. Common fragmentation patterns for fatty acid diethanolamides involve cleavage of the C-N bond and loss of the hydroxyethyl groups.
Safety and Handling
While a specific safety data sheet (SDS) for N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is not widely available, data for structurally related fatty acid diethanolamides should be considered. These compounds are generally considered to be of low toxicity. However, as with all chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling. It is also important to note that diethanolamides can sometimes contain residual diethanolamine, which has greater health and safety considerations.
Conclusion
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is a versatile non-ionic surfactant with a physical property profile that makes it suitable for a wide range of applications. Its waxy solid or liquid nature, coupled with its solubility in various organic solvents, allows for its use as an emulsifier, thickener, and foam stabilizer. This technical guide has provided a detailed overview of its known and predicted physical properties, along with standardized experimental protocols for their determination. This information serves as a valuable resource for scientists and formulators working with this important specialty chemical.
References
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Good Scents Company. (n.d.). Isostearic diethanolamide. Retrieved from [Link]
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Lesielle. (n.d.). Isostearamide DEA in skincare, What is? Retrieved from [Link]
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PubChem. (n.d.). Isostearic diethanolamide. Retrieved from [Link]
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WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]
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WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]
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LookChem. (n.d.). N,N-Bis(2-hydroxyethyl)decanamide. Retrieved from [Link]
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Mihoub, A. (2018, February 8). There is a better solution (solvents) to dissolve soluble salts and carbonate from the soil or organic residue? ResearchGate. Retrieved from [Link]
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Nouara, Z. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]
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EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2025, February 10). Update of the safety assessment of N,N‐bis(2‐hydroxyethyl)alkyl(C8‐C18)amines (FCM No 19) and N,N‐bis(2‐hydroxyethyl)alkyl(C8‐C18)amine hydrochlorides (FCM No 20) for their use in plastic materials and articles intended to come into contact with food. EFSA Journal, 23(2), e08533. [Link]
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Global Substance Registration System. (n.d.). ISOSTEARIC DIETHANOLAMIDE. Retrieved from [Link]
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McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Local Pharma Guide. (n.d.). N,N-bis(2-hydroxyethyl)isooctadecan-1-amide. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR analysis of isostearic acid based fatty amide (ISAFA). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, November 1). Isooctadecanamide, N,N-bis(2-hydroxyethyl)-. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Masaryk University. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]
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Technical Monograph: N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide (Isostearamide DEA)
[1][2][3]
Executive Summary
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide, commonly known as Isostearamide DEA (CAS: 52794-79-3), is a nonionic surfactant and rheology modifier distinguished by its unique branched-chain lipid tail.[1][2] Unlike its linear counterpart (Stearamide DEA), the isostearyl moiety confers liquidity at room temperature, enhanced oxidative stability, and superior solubility in organic solvents.
This guide analyzes the molecular architecture, synthesis kinetics, physicochemical behavior, and critical safety considerations of Isostearamide DEA, specifically within the context of pharmaceutical excipient applications and advanced lipid formulations.
Chemical Structure & Molecular Architecture[1][2]
Structural Analysis
The molecule consists of two distinct functional domains:[1]
-
Hydrophobic Tail (Isooctadecanoyl): A C18 branched alkyl chain derived from isostearic acid.[1][2] The branching (typically methyl groups distributed along the chain) disrupts crystalline packing, resulting in a lower melting point compared to straight-chain stearic derivatives.[1][2]
-
Hydrophilic Head (Bis(2-hydroxyethyl)amino): A polar diethanolamine (DEA) group that provides water dispersibility and hydrogen bonding capability.[1][2]
Molecular Visualization
The following diagram illustrates the chemical connectivity and the steric bulk introduced by the isostearyl branching.
Figure 1: Schematic representation of the hydrophobic and hydrophilic domains.[1][2]
Synthesis & Manufacturing Protocol
Reaction Mechanism
Isostearamide DEA is synthesized via a condensation amidation reaction between isostearic acid and diethanolamine (DEA).[1][2] This process is typically driven by heat and vacuum to remove the water byproduct, shifting the equilibrium toward the amide.
Stoichiometry: 1:1 Molar ratio (Fatty Acid : Amine).[1][2] Catalyst: Often uncatalyzed or acid-catalyzed (e.g., methanesulfonic acid) to suppress ester formation.[1][2]
Synthesis Workflow Diagram
Figure 2: Amidation pathway including potential side reactions (ester formation).
Critical Process Parameters (CPPs)
-
Temperature Control: Maintain 140–160°C. Exceeding 160°C increases the risk of ester-amide formation (where the fatty acid reacts with the hydroxyl group of DEA instead of the amine).[1][2]
-
Free Amine Management: The reaction is usually run to a specific Acid Value (AV) target (< 5 mg KOH/g) to ensure fatty acid consumption, but residual free DEA must be monitored (typically < 5% for safety).[1][2]
Physicochemical Properties[1][2][3][4][5][6][7]
The branching of the isostearic chain fundamentally alters the physical state compared to linear stearamides.[1][2]
| Property | Value / Description | Relevance |
| Molecular Formula | C₂₂H₄₅NO₃ | |
| Molecular Weight | ~371.6 g/mol | |
| Physical State | Viscous Liquid to Soft Paste | Easier handling than solid waxes (Stearamide DEA).[1][2] |
| Solubility | Soluble in alcohols, glycols, chlorinated solvents.[3] Dispersible in water.[1][2][3] | Excellent co-solvent for lipophilic drugs.[1][2] |
| HLB (Calculated) | ~10–12 (Dispersible) | Suitable as a co-emulsifier for O/W systems.[1][2] |
| Flash Point | > 150°C | High thermal stability for processing.[1][2][4] |
| Critical Micelle Conc. | Low (approx. 10⁻⁴ M range) | Effective surfactant at low concentrations.[1][2] |
Analytical Characterization
To validate the identity and purity of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide, the following analytical signatures are used.
Infrared Spectroscopy (FTIR)
-
Amide Carbonyl (C=O): Strong band at 1620–1640 cm⁻¹ (Tertiary amide).[1][2]
-
Hydroxyl (-OH): Broad band at 3200–3400 cm⁻¹ (from the hydroxyethyl groups).[1][2]
-
Absence of: N-H stretch (around 3300 cm⁻¹) confirms conversion of secondary amine to tertiary amide (though -OH overlap makes this difficult to see; lack of primary amide doublet is key).[1][2]
Nuclear Magnetic Resonance (¹H-NMR)
Applications in Drug Development & Formulation[1]
While primarily known in cosmetics, Isostearamide DEA serves specific roles in pharmaceutical compounding as a functional excipient.
Solubilization of Lipophilic APIs
The isostearyl tail acts as a "disordered" lipid domain, providing a superior solvent matrix for poorly water-soluble drugs (BCS Class II/IV) compared to crystalline lipids.[1][2] It prevents the crystallization of the drug within the lipid matrix of a cream or ointment.[1][2]
Emulsion Stabilization
In topical formulations (creams/lotions), it functions as a viscosity builder and co-emulsifier.[2] It stabilizes the oil-water interface and prevents phase separation (creaming) by thickening the continuous aqueous phase via hydrogen bonding networks.[1][2]
Permeation Enhancement (Transdermal)
Surfactants with moderate HLB and branched chains can disrupt the stratum corneum lipid bilayer reversibly, potentially enhancing the transdermal flux of active ingredients.[2]
Safety & Regulatory Assurance (E-E-A-T)[1][2]
Safety is the paramount concern when using DEA derivatives in any application contacting the human body.[1][2]
Nitrosamine Contamination Risk
Mechanism: Diethanolamine (DEA) can react with nitrosating agents (e.g., nitrites, nitrogen oxides) to form N-nitrosodiethanolamine (NDELA) , a potent carcinogen. Control Strategy:
-
Purity: Use high-purity DEA precursors with low secondary amine content.
-
Testing: Mandatory batch testing for NDELA (Limit typically < 50 ppb).
Regulatory Status (CIR Review)
The Cosmetic Ingredient Review (CIR) Expert Panel has deemed Isostearamide DEA safe with qualifications:
-
Rinse-off products: Safe as used.
-
Leave-on products: Safe if free DEA is < 5% and the product is not nitrosating.[1][2][5][6]
-
Sensitization: Generally considered non-sensitizing, but mild skin irritation can occur at high concentrations (100%).[1][2]
Figure 3: Logic flow for mitigating nitrosamine risks in DEA-amide formulations.
References
-
Cosmetic Ingredient Review (CIR). (2013).[1][2][7] Safety Assessment of Diethanolamides as Used in Cosmetics. International Journal of Toxicology. Link[1][2]
-
PubChem. (2025).[1][2] Isostearic diethanolamide (Compound Summary). National Library of Medicine.[1][2] Link[1][2]
-
United States Environmental Protection Agency (EPA). (2023).[1][2] Isooctadecanamide, N,N-bis(2-hydroxyethyl)- Substance Details. CompTox Chemicals Dashboard.[1][2] Link
-
Reachem Chemicals. (2024). Exploring the Industrial Applications of Isostearic Acid. Link
-
European Chemicals Agency (ECHA). (n.d.).[1][2] Registration Dossier: Amides, C14-18 and C16-18-unsatd., N,N-bis(hydroxyethyl).[1][2] Link[1][2]
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- 7. scribd.com [scribd.com]
"N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide molecular weight"
Molecular Characterization, Synthesis, and Pharmaceutical Applications
Executive Summary
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide (INCI: Isostearamide DEA) is a non-ionic surfactant and lipophilic permeation enhancer with a theoretical molecular weight of 371.6 g/mol .[1][2][3] Unlike its linear counterpart (Stearamide DEA), the "isooctadecan" moiety confers unique liquidity and solubility profiles due to methyl-branching in the alkyl chain. This guide provides a rigorous technical analysis of its molecular weight distribution, synthesis pathways, and critical role in transdermal drug delivery systems.
Molecular Identity & Physicochemical Profile
The molecular weight of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is not a singular, invariant integer in practice. While the theoretical mass is precise, the commercial and experimental reality is defined by the isomeric distribution of the fatty acid feedstock.
1.1 Theoretical vs. Practical Molecular Weight
| Parameter | Value / Description |
| IUPAC Name | N,N-Bis(2-hydroxyethyl)-16-methylheptadecanamide (Representative Isomer) |
| CAS Number | 52794-79-3 |
| Molecular Formula | C₂₂H₄₅NO₃ |
| Theoretical MW | 371.60 g/mol |
| Exact Mass | 371.340 g/mol |
| Physical State | Viscous amber liquid (unlike solid Stearamide DEA) |
| HLB Value | ~10–12 (Dispersible in water, soluble in oils) |
The Isomerism Factor: The "isooctadecan" tail is derived from isostearic acid, which is produced via the dimerization of oleic acid or other catalytic isomerization processes. Consequently, the alkyl chain is a mixture of methyl-branched isomers (e.g., 16-methylheptadecanoic acid).[4]
-
Impact: This branching disrupts crystal packing, lowering the melting point and maintaining a liquid state at room temperature, which is critical for formulating stable emulsions and semi-solid dosage forms.
Synthesis & Manufacturing Methodologies
The purity and molecular weight distribution are directly influenced by the synthesis method.[2] Two primary routes exist: the Kritchevsky Method (industrial standard) and the Super Amide Method (high purity).[2]
2.1 Reaction Pathway (Thermal Condensation)
The synthesis involves the condensation of Isostearic Acid with Diethanolamine (DEA).[2]
Figure 1: Thermal condensation pathway. Removal of water is critical to drive equilibrium toward the amide.
2.2 Protocol Comparison: Kritchevsky vs. Super Amide
| Feature | Kritchevsky Amide (1:[2]2) | Super Amide (1:[1]1) |
| Molar Ratio (Acid:DEA) | 1 : 2 | 1 : 1 (approx. 1:1.[2]05) |
| Reaction Conditions | 150–170°C, 4–6 hours | 150°C, Vacuum stripping |
| Amide Content | ~60–65% | >90% |
| Free Amine (DEA) | High (~25–30%) | Low (<5%) |
| Solubility | Water-soluble (due to free DEA) | Oil-soluble / Water-dispersible |
| Use Case | Industrial cleaners, corrosion inhibition | Pharmaceuticals / Cosmetics |
Critical Control Point: For drug development, the Super Amide grade is required to minimize free DEA content, which is a precursor to carcinogenic nitrosamines.
Analytical Characterization
To validate the molecular weight and structural identity, a multi-modal analytical approach is required.
3.1 Molecular Weight Determination Workflow
Because the molecule is non-volatile and lacks strong chromophores, traditional GC or UV-Vis is insufficient.[2]
Figure 2: Analytical workflow for structural confirmation and purity analysis.
Protocol Highlight: Free Amine Determination
-
Dissolve 2g of sample in neutralized alcohol.
-
Titrate with 0.1N Hydrochloric Acid (HCl) or Perchloric Acid.[2]
-
Calculate Free Amine % to ensure it meets the safety threshold (typically <5% for cosmetic/pharma use).[2]
Functional Applications in Drug Delivery
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide functions as a permeation enhancer in transdermal drug delivery systems (TDDS).[2] Its mechanism relies on the "lipid fluidization" theory.
4.1 Mechanism of Action
The branched isostearyl tail inserts into the Stratum Corneum (SC) lipid bilayer, creating disorder (fluidity) without destroying the barrier entirely. The polar head group (DEA) interacts with the polar regions of the ceramides.[2]
-
Lipophilicity (LogP): ~6.5 (Estimated).[1][2][3][5] This high LogP allows deep penetration into the lipid matrix.
-
Melting Point Depression: The branched chain lowers the phase transition temperature of SC lipids, increasing the diffusion coefficient of co-administered drugs.
Formulation Compatibility:
-
Microemulsions: Acts as a co-surfactant to stabilize oil-in-water microemulsions.[2]
-
Gels: Increases viscosity in aqueous systems when used with anionic surfactants.[2]
Safety & Regulatory (E-E-A-T)
Regulatory Status:
-
CIR (Cosmetic Ingredient Review): Deemed safe for use in rinse-off products.[2][6]
-
Leave-on Restrictions: In leave-on products, free diethanolamine (DEA) must be minimized to prevent the formation of nitrosamines (e.g., N-nitrosodiethanolamine, NDEA), which are potent carcinogens.
Safety Guidelines for Researchers:
-
Nitrosating Agents: Do not formulate Isostearamide DEA with nitrosating agents (e.g., sodium nitrite).[2]
-
Purity: Use only "Super Amide" grade (1:1 molar ratio) for topical applications to ensure low free amine levels.[2]
-
Storage: Store in air-tight containers to prevent oxidation of the unsaturated impurities often found in technical grade isostearic acid sources.[2]
References
-
Cosmetic Ingredient Review (CIR). (1995).[1][2] Final Report on the Safety Assessment of Isostearamide DEA & MEA, Myristamide DEA & MEA, and Stearamide DEA & MEA.[6] Journal of the American College of Toxicology.[2]
-
PubChem. (2024).[1][2] Isostearic diethanolamide (Compound Summary).[1][2][3][7] National Library of Medicine.
-
U.S. EPA. (2023). Isooctadecanamide, N,N-bis(2-hydroxyethyl)- Substance Details. CompTox Chemicals Dashboard.[2][8]
-
Kritchevsky, W. (1937).[2] Hydrotropic fatty material and method of making same.[2] U.S. Patent 2,089,212.[2] (Foundational patent for Kritchevsky amides).[2]
-
European Chemicals Agency (ECHA). (2024).[1][2] Registration Dossier: Amides, C14-18 and C16-18-unsatd., N,N-bis(hydroxyethyl).[2][2]
Sources
- 1. Isostearic diethanolamide | C22H45NO3 | CID 104328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Bis(2-hydroxyethyl)octadecanamide | C22H45NO3 | CID 7163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. ataman-chemicals.com [ataman-chemicals.com]
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- 7. lesielle.com [lesielle.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
Technical Assessment: N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide (Isostearamide DEA)
Safety, Toxicology, and Regulatory Compliance Guide
Executive Summary
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide , commonly known as Isostearamide DEA (CAS: 52794-79-3), is a non-ionic surfactant and emulsifier widely utilized in topical pharmaceutical and cosmetic formulations.[1] While the pure amide exhibits a low acute toxicity profile, its safety is critically dependent on the control of impurities—specifically free diethanolamine (DEA) and the potential formation of carcinogenic N-nitrosamines.
This technical guide provides a rigorous analysis of the molecule’s safety architecture, delineating the mechanistic pathways of nitrosamine formation, regulatory limits (EU/US), and validated analytical protocols for impurity quantification.
Chemical Architecture & Functional Properties
Molecular Identity
Isostearamide DEA is a fatty acid dialkanolamide synthesized via the condensation of isostearic acid (a branched C18 fatty acid) with diethanolamine. Unlike its linear counterpart (Stearamide DEA), the branched isostearyl chain disrupts crystalline packing, rendering the molecule liquid at room temperature and enhancing its solubility in lipid phases.
| Property | Specification |
| IUPAC Name | N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide |
| Common Name | Isostearamide DEA |
| CAS Number | 52794-79-3 |
| Molecular Formula | C₂₂H₄₅NO₃ |
| Molecular Weight | ~371.6 g/mol |
| Function | Non-ionic surfactant, foam booster, viscosity builder |
| HLB Value | ~10–12 (Water-dispersible to soluble) |
The Impurity Profile
The synthesis reaction is an equilibrium process. Consequently, commercial grades of Isostearamide DEA invariably contain:
-
Residual Reactants: Free Diethanolamine (DEA) (typically 2–8% in crude grades, <0.5% in high-purity grades).
-
By-products: Isostearic acid soaps and amine esters.
Critical Insight: The safety assessment of Isostearamide DEA is effectively a safety assessment of its impurities, particularly free DEA.
The Critical Hazard: Nitrosamine Formation
The primary toxicological risk associated with secondary alkanolamides is the formation of N-Nitrosodiethanolamine (NDELA) , a potent carcinogen (IARC Group 2B).
Mechanistic Pathway
NDELA formation occurs via N-nitrosation, where free DEA (a secondary amine) reacts with nitrosating agents (nitrites, nitrogen oxides) under acidic conditions or catalyzed by formaldehyde-releasing preservatives.
Figure 1: The mechanistic pathway for the formation of NDELA from Isostearamide DEA precursors.
Risk Factors[2]
-
Formulation pH: Acidic environments accelerate nitrosation.
-
Preservatives: Bronopol (2-bromo-2-nitropropane-1,3-diol) breaks down into nitrites, serving as a direct nitrosating source.
-
Packaging: High-density polyethylene (HDPE) allows nitrogen oxides (NOx) from the air to penetrate, potentially reacting with the formulation.
Toxicological Profile
The following data aggregates findings from the Cosmetic Ingredient Review (CIR) and ECHA registration dossiers.
Acute & Chronic Toxicity Data
| Endpoint | Test System | Result | Classification |
| Acute Oral Toxicity | Rat (Wistar) | LD50 > 2000 mg/kg | Non-Toxic |
| Acute Dermal Toxicity | Rat/Rabbit | LD50 > 2000 mg/kg | Non-Toxic |
| Skin Irritation | Rabbit (Draize) | Mild to Moderate | Irritant (Conc. dependent) |
| Eye Irritation | Rabbit | Irritating | Category 2 (Reversible) |
| Sensitization | Guinea Pig (Maximization) | Non-sensitizing | Safe |
| Mutagenicity | Ames Test | Negative | Non-Mutagenic |
| Carcinogenicity | Rodent Bioassay | Negative for Amide | NDELA impurity is carcinogenic |
Systemic Effects
-
Dermal Penetration: Isostearamide DEA has low dermal absorption due to its high molecular weight (>300 Da) and lipophilicity. However, free DEA penetrates skin readily.
-
Target Organs: Chronic exposure to high levels of free DEA has been linked to liver and kidney toxicity in animal models, attributed to choline deficiency mechanisms (DEA mimics choline).
Regulatory Landscape & Compliance Limits[3][4][5][6][7]
Researchers must adhere to the strictest global standard when developing products for international markets.
European Union (EU Cosmetics Regulation 1223/2009)
Isostearamide DEA falls under Annex III restrictions for secondary amines.
-
Maximum Secondary Amine Content: 0.5% in finished products (5% in raw material).
-
Nitrosamine Limit: 50 µg/kg (50 ppb) maximum.
-
Prohibition: Must not be used with nitrosating systems (e.g., nitrite salts).[2]
-
Storage: Must be kept in nitrite-free containers.
United States (CIR & FDA)
Analytical Protocols & Risk Mitigation
To ensure safety, the following workflows must be integrated into the Quality Control (QC) process.
Protocol: NDELA Quantification via HPLC-MS/MS
Standard methodology for detecting trace nitrosamines.
-
Sample Preparation:
-
Weigh 1.0 g of sample into a centrifuge tube.
-
Add 10 mL of Ammonium Acetate buffer (10 mM).
-
Solid Phase Extraction (SPE): Use a pre-conditioned C18 cartridge to remove the fatty amide matrix. Elute the polar NDELA fraction with water/methanol.
-
-
Chromatographic Separation:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150mm x 2.1mm.
-
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Methanol (B).
-
-
Mass Spectrometry (MS/MS):
-
Mode: Electrospray Ionization (ESI) Positive.
-
MRM Transition: Monitor transition m/z 135 → 74 (Quantifier) and 135 → 105 (Qualifier).
-
-
Limit of Quantitation (LOQ): Target < 10 ppb to meet EU regulatory safety margins.
Safety Qualification Workflow
Use this decision tree to qualify raw materials before formulation.
Figure 2: Go/No-Go Decision Tree for Isostearamide DEA qualification in drug/cosmetic development.
References
-
Cosmetic Ingredient Review (CIR). (2012). Amended Safety Assessment of Diethanolamides as Used in Cosmetics.[3] Washington, DC.[2][3][4] [Link]
-
European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products (Annex III). Official Journal of the European Union. [Link][2][5]
-
International Agency for Research on Cancer (IARC). (2000). N-Nitrosodiethanolamine.[2][6][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 77.[Link]
-
Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products.[3][8] SCCS/1458/11. [Link]
-
U.S. National Toxicology Program (NTP). (1999). Toxicology and Carcinogenesis Studies of Lauric Acid Diethanolamine Condensate.[2] TR 480. [Link]
Sources
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- 2. cir-safety.org [cir-safety.org]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
- 5. Formation and inhibition of N-nitrosodiethanolamine in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Nitrosodiethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Comparative Study on the Formation of Nitrosamines of Ethanolamines [yyhx.ciac.jl.cn]
- 8. health.ec.europa.eu [health.ec.europa.eu]
"N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide mechanism of action"
Technical Monograph: N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide Role: Functional Excipient & Lipid-Based Delivery System Component CAS: 52794-79-3 | Synonyms: Isostearamide DEA, Isostearic Diethanolamide[1][2]
Executive Technical Synthesis
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide (Isostearamide DEA) is a non-ionic surfactant and functional lipid widely utilized in topical pharmaceutical and cosmeceutical development.[1] Unlike its linear analog (stearamide DEA), the isostearic moiety introduces a methyl-branched alkyl tail that disrupts crystalline packing, rendering the molecule liquid at room temperature and significantly enhancing its solubility in lipophilic phases.[1]
For drug development professionals, this molecule serves two distinct mechanistic roles:
-
Formulation Architect: It acts as a viscosity builder and emulsion stabilizer via mixed-micelle formation, particularly in anionic surfactant systems.[1]
-
Permeation Enhancer: Its amphiphilic structure facilitates the reversible disruption of the stratum corneum lipid bilayer, improving the transdermal flux of active pharmaceutical ingredients (APIs).[1]
Chemical Architecture & Physicochemical Profile
The molecule comprises a hydrophilic "head" (diethanolamine) and a hydrophobic "tail" (isostearic acid).[1]
| Property | Value / Characteristic | Relevance to Drug Delivery |
| Molecular Weight | 371.60 g/mol | Low enough for moderate skin penetration.[1] |
| LogP | ~6.5 - 6.9 | Highly lipophilic; partitions readily into lipid bilayers.[1] |
| HLB (Calc) | ~11.1 | Oil-in-Water (O/W) emulsifier; excellent co-surfactant.[1] |
| Physical State | Viscous Liquid | Branching prevents crystallization (unlike Stearamide DEA).[1] |
| Critical Micelle Conc.[1][3] (CMC) | ~10⁻⁴ to 10⁻⁵ M | Low CMC indicates high thermodynamic stability of micelles.[1] |
Structural Visualization
The following diagram illustrates the amphiphilic orientation and the steric hindrance introduced by the isostearic branching.[1]
Caption: Structural segmentation of Isostearamide DEA highlighting the amide linkage and the functional consequence of the branched tail.
Mechanism of Action: Interfacial & Biological[1]
Mechanism A: Mixed-Micelle Viscosity Building (The "Thickening" Effect)
In formulation, Isostearamide DEA is rarely used alone.[1] Its primary MoA involves interaction with anionic surfactants (e.g., Sodium Lauryl Sulfate).[1]
-
Charge Shielding: The non-ionic head group of Isostearamide DEA inserts between the repulsive anionic head groups of the primary surfactant.[1]
-
Packing Parameter Modification: This insertion reduces the effective area per head group (
), increasing the critical packing parameter ( ). -
Micellar Transition: The geometry shifts from spherical micelles to rod-like (worm-like) micelles.[1] These elongated structures entangle, causing a dramatic increase in zero-shear viscosity.[1]
Mechanism B: Stratum Corneum Perturbation (Permeation Enhancement)
When applied topically, Isostearamide DEA enhances API delivery via the "Lipid Fluidization" mechanism:[1]
-
Partitioning: The high LogP drives the molecule into the intercellular lipid matrix of the stratum corneum.[1]
-
Disruption: The branched isostearic tail acts as a "wedge," disrupting the ordered lamellar packing of ceramides and fatty acids.[1]
-
Fluidization: This increases the fluidity of the barrier, lowering diffusional resistance and allowing the API to permeate more freely.[1]
Caption: Mechanism of permeation enhancement via lipid bilayer fluidization.
Safety & Toxicology: The "Black Box" Constraint
While effective, the use of Isostearamide DEA in drug development is constrained by its synthesis byproducts.
-
Nitrosamine Risk: The molecule is a secondary amide derivative.[1] If free diethanolamine (DEA) is present as an impurity, it can react with nitrosating agents (nitrites) to form N-nitrosodiethanolamine (NDELA) , a potent carcinogen.[1]
-
Regulatory Requirement: Pharmaceutical grades must be:
Experimental Protocols
Protocol A: Determination of Critical Micelle Concentration (CMC)
Purpose: To define the minimum concentration required for solubilization activity.[1]
-
Preparation: Prepare a stock solution of Isostearamide DEA (10 mM) in double-distilled water. Note: Brief sonication may be required due to low solubility.[1]
-
Dilution: Create a geometric dilution series ranging from 0.001 mM to 10 mM.
-
Measurement (Wilhelmy Plate Method):
-
Calibrate the tensiometer with pure water (72.8 mN/m at 20°C).
-
Measure surface tension (
) for each concentration, starting from lowest to highest to avoid contamination.[1]
-
-
Analysis: Plot
vs. .[1] The intersection of the linear decline and the plateau defines the CMC.[1]
Protocol B: In Vitro Permeation Study (Franz Diffusion Cell)
Purpose: To validate permeation enhancement efficacy for a model lipophilic drug (e.g., Diclofenac).[1]
-
Membrane: Use excised porcine ear skin (dermatomed to 500 µm) or Strat-M® synthetic membrane.[1]
-
Donor Phase:
-
Receptor Phase: Phosphate Buffered Saline (PBS, pH 7.[1]4) with 1% polysorbate 80 (to maintain sink conditions).[1]
-
Sampling: Withdraw 500 µL at 0, 1, 2, 4, 8, 12, and 24 hours. Replace volume with fresh buffer.[1]
-
Quantification: Analyze via HPLC-UV. Calculate Flux (
) and Enhancement Ratio ( ).
References
-
Cosmetic Ingredient Review (CIR) Expert Panel. "Final Report on the Safety Assessment of Isostearamide DEA and Related Ingredients." International Journal of Toxicology, vol. 14, no.[1] 1, 1995.[1][4] Link
-
PubChem. "Compound Summary: Isostearamide DEA (CID 104328)."[1] National Library of Medicine.[1] Link[1]
-
ECHA (European Chemicals Agency). "Registration Dossier: Amides, C16-18 (even numbered) and C18-unsatd., N,N-bis(hydroxyethyl)."[1] Link[1]
-
Tadros, T. F. "Applied Surfactants: Principles and Applications."[1] Wiley-VCH, 2005.[1] (Foundational text on mixed-micelle viscosity mechanisms).
-
Lane, M. E. "Skin penetration enhancers."[1] International Journal of Pharmaceutics, vol. 447, no.[1] 1-2, 2013, pp. 12-21.[1] (Contextualizing lipid disruption mechanisms).
Sources
Technical Monograph: N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide
Executive Summary
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide (Isostearamide DEA) is a non-ionic surfactant and viscosity builder widely utilized in lipophilic formulations for its emulsification properties and foam stabilization. Unlike its straight-chain analog (Stearamide DEA), the branched iso-alkyl chain disrupts crystalline packing, rendering the molecule liquid or semi-solid at room temperature, which enhances solubility in hydrocarbon solvents and cosmetic oils.
Critical Safety Directive: While the amide moiety exhibits low acute toxicity, the toxicological profile is dominated by the presence of residual Diethanolamine (DEA). The primary hazard is the potential formation of N-nitrosodiethanolamine (NDELA) , a potent carcinogen, in the presence of nitrosating agents. Consequently, this compound is safe for use only when free amine levels are strictly controlled (<5% in raw material, often <0.5% in finished goods) and formulation environments are nitrite-free.
Chemical Identity & Physicochemical Properties[1]
The substance is a fatty acid dialkanolamide derived from the condensation of isostearic acid (a branched C18 fatty acid) and diethanolamine.
| Parameter | Data / Description |
| IUPAC Name | N,N-bis(2-hydroxyethyl)-16-methylheptadecanamide (Representative isomer) |
| Molecular Formula | C₂₂H₄₅NO₃ |
| Molecular Weight | ~371.6 g/mol |
| Physical State | Viscous amber liquid to soft paste (due to steric hindrance of methyl branching) |
| Solubility | Soluble in alcohols, glycols, chlorinated solvents; Dispersible in water. |
| HLB Value | ~10–12 (Calculated; acts as W/O emulsifier or co-emulsifier) |
| Impurities | Free Diethanolamine (DEA), Isostearic Acid, N-Nitrosamines (trace contaminant risk) |
Toxicological Profile
The following data synthesizes direct studies on Isostearamide DEA and "read-across" data from structurally analogous Stearamide DEA and Oleamide DEA, validated by the Cosmetic Ingredient Review (CIR) and ECHA registration dossiers.
Acute Toxicity
-
Oral (Rat): LD50 > 2000 mg/kg (Method: OECD 401 equivalent). The branched alkyl chain does not significantly alter acute lethality compared to straight-chain analogs.
-
Dermal (Rabbit): LD50 > 2000 mg/kg. No systemic toxicity observed at limit doses.
Irritation & Sensitization
-
Skin Irritation: Classified as Moderately Irritating .
-
Eye Irritation: Classified as Irritating .
-
Observation: Instillation results in conjunctival redness and corneal involvement, typically reversible within 7–14 days.
-
-
Sensitization: Not considered a sensitizer in Maximization Tests (GPMT), provided the substance is of high purity (>90% amide content).
The Nitrosamine Hazard (Carcinogenicity)
Isostearamide DEA itself is not mutagenic in the Ames test. However, it acts as a precursor for N-nitrosodiethanolamine (NDELA).
Mechanism of Action: Under acidic conditions or in the presence of nitrogen oxides (NOx), residual secondary amines (DEA) undergo N-nitrosation. NDELA is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC.
Figure 1: Mechanism of NDELA formation from residual secondary amines found in Isostearamide DEA.
Environmental Toxicology
-
Aquatic Toxicity: Classified as H412: Harmful to aquatic life with long-lasting effects .[4]
-
Biodegradability: Readily biodegradable, though the branched isostearyl chain degrades slightly slower than the linear stearyl chain due to steric resistance to beta-oxidation enzymes.
Experimental Protocols
To ensure safety and regulatory compliance (REACH/TSCA), the following protocols are required.
Protocol A: Quantification of NDELA (Nitrosamine)
Purpose: To verify NDELA levels are below detection limits (< 50 ppb) in raw material. Method: HPLC-MS/MS (High-Performance Liquid Chromatography with Tandem Mass Spectrometry).
-
Sample Preparation:
-
Dissolve 1.0 g of Isostearamide DEA in 10 mL of methanol.
-
Add deuterated internal standard (d8-NDELA) for quantification accuracy.
-
Pass through a Solid Phase Extraction (SPE) cartridge (coconut charcoal or C18) to remove the fatty amide matrix.
-
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 3µm).
-
Mobile Phase: Gradient elution with 0.1% Formic acid in Water (A) and Acetonitrile (B).
-
-
Detection (MS/MS):
-
Ionization: Electrospray Ionization (ESI) positive mode.
-
MRM Transition: Monitor m/z 135 → 74 (Quantifier) and 135 → 105 (Qualifier).
-
-
Validation:
-
Limit of Quantification (LOQ) must be established at ≤ 10 ppb.
-
Protocol B: In Vitro Skin Irritation (OECD 439)
Purpose: To assess irritation potential without animal testing (Draize replacement). System: Reconstructed Human Epidermis (RHE) - e.g., EpiDerm™ or SkinEthic™.
-
Pre-Incubation: Equilibrate RHE tissues at 37°C, 5% CO₂ for 1 hour.
-
Application:
-
Apply 30 µL of undiluted Isostearamide DEA atop the tissue.
-
Include Negative Control (PBS) and Positive Control (5% SDS).
-
-
Exposure: Incubate for exactly 60 minutes.
-
Rinsing: Wash tissues thoroughly with PBS to remove all residual amide (critical step to prevent false viability readings).
-
Post-Incubation: Incubate tissues for 42 hours (recovery phase).
-
Viability Assay (MTT):
-
Transfer tissues to MTT solution (1 mg/mL).[5] Incubate 3 hours.
-
Extract formazan dye with isopropanol.
-
Measure Optical Density (OD) at 570 nm.
-
-
Interpretation:
Safety Evaluation Strategy
The following workflow illustrates the decision logic for approving Isostearamide DEA for a new formulation.
Figure 2: Decision tree for the qualification of Isostearamide DEA in R&D.
References
-
Cosmetic Ingredient Review (CIR). (2013).[4] Safety Assessment of Diethanolamides as Used in Cosmetics.[4][7][8][9] International Journal of Toxicology.[4]
-
European Chemicals Agency (ECHA). (2023).[10] Registration Dossier: Amides, C16-18 (even numbered) and C18-unsatd., N,N-bis(hydroxyethyl). (Read-across source).
-
OECD. (2015). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.[6][11] OECD Guidelines for the Testing of Chemicals.
-
U.S. EPA. (2023). Isooctadecanamide, N,N-bis(2-hydroxyethyl)- Substance Details. CompTox Chemicals Dashboard.
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. A Comparative Study on the Formation of Nitrosamines of Ethanolamines [yyhx.ciac.jl.cn]
- 4. N,N-Bis(2-hydroxyethyl)octadecanamide | C22H45NO3 | CID 7163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. senzagen.com [senzagen.com]
- 7. cir-safety.org [cir-safety.org]
- 8. cir-safety.org [cir-safety.org]
- 9. cir-safety.org [cir-safety.org]
- 10. m.media-amazon.com [m.media-amazon.com]
- 11. oecd.org [oecd.org]
Methodological & Application
"analytical methods for N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide"
Executive Summary
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide (CAS: 52794-79-3), commonly known as Isostearamide DEA, is a non-ionic surfactant critical in pharmaceutical topical formulations and cosmeceuticals. Unlike linear stearamides, the isostearyl moiety consists of a complex mixture of branched C18 isomers (primarily methyl-branched), imparting unique liquidity and emulsification properties at room temperature.
Analytical Challenges:
-
Isomeric Complexity: The "isostearic" tail requires high-resolution separation to distinguish from linear contaminants (stearic acid derivatives) which can cause unwanted crystallization.
-
Lack of Chromophores: The molecule lacks significant UV absorption above 210 nm, rendering standard UV-Vis detection unreliable.
-
Critical Impurities: Regulatory bodies (EU Annex III, California Prop 65) impose strict limits on Free Diethanolamine (DEA) (<0.5% in raw material, often <0.1% in finished goods) due to the risk of carcinogenic nitrosamine (NDELA) formation.
This guide details a Unified Gas Chromatography-Mass Spectrometry (GC-MS) protocol via silylation for simultaneous assay and impurity profiling, complemented by an HPLC-CAD method for non-volatile oligomer analysis.
Physicochemical Characterization
| Parameter | Specification / Property |
| Chemical Name | N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide |
| CAS Number | 52794-79-3 |
| Molecular Formula | C₂₂H₄₅NO₃ |
| Molecular Weight | ~371.6 g/mol (Average) |
| Physical State | Viscous yellow liquid to soft paste |
| Solubility | Soluble in Ethanol, Chloroform, THF; Dispersible in Water |
| Key Impurities | Free DEA, Isostearic Acid, Amide-Esters (BHE esters) |
Strategic Analytical Workflow
The following decision tree outlines the selection of analytical methods based on data requirements (Purity vs. Trace Impurity vs. Isomer Fingerprint).
Figure 1: Analytical decision matrix. Protocol A is the primary characterization tool; Protocol B is for safety compliance; Protocol C is for formulation stability.
Protocol A: Unified GC-MS Profiling (Silylation)
Purpose: This is the "Gold Standard" method for this molecule. Direct GC is impossible due to the hydrogen bonding of the hydroxyl groups and the high boiling point. Silylation with BSTFA converts the two hydroxyls on the DEA headgroup (and any free fatty acids/DEA) into volatile trimethylsilyl (TMS) derivatives.
Mechanism:
-
Analyte: R-CO-N(CH₂CH₂OH)₂ → R-CO-N(CH₂CH₂O-TMS )₂
-
Impurity (DEA): HN(CH₂CH₂OH)₂ → TMS -N(CH₂CH₂O-TMS )₂ (Tri-TMS derivative typically forms)
Materials & Reagents
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS (Trimethylchlorosilane).
-
Solvent: Anhydrous Pyridine (acts as acid scavenger and catalyst).
-
Internal Standard (ISTD): Nonadecanoic acid methyl ester (C19:0 ME) or Squalane.
-
Instrumentation: Agilent 7890/5977 GC-MS (or equivalent).
Step-by-Step Procedure
-
Sample Weighing: Weigh 10.0 mg of Isostearamide DEA into a 2 mL GC autosampler vial.
-
Solubilization: Add 1.0 mL of Anhydrous Pyridine containing the ISTD (0.5 mg/mL). Vortex until dissolved.
-
Derivatization: Add 200 µL of BSTFA + 1% TMCS. Cap the vial immediately with a PTFE-lined crimp cap.
-
Reaction: Incubate at 70°C for 45 minutes in a heating block.
-
Note: Complete silylation is critical. The steric hindrance of the branched isostearyl chain requires heat.
-
-
Cooling: Allow to cool to room temperature. Inject directly.
GC-MS Conditions
| Parameter | Setting |
| Column | DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm) |
| Inlet | Split Mode (20:1), 280°C |
| Carrier Gas | Helium, Constant Flow 1.0 mL/min |
| Oven Program | 100°C (1 min) → 10°C/min to 300°C → Hold 10 min |
| Transfer Line | 300°C |
| MS Source/Quad | 230°C / 150°C |
| Scan Range | 40–800 m/z |
Data Interpretation
-
Free DEA-TMS: Elutes early (~5-7 min). Look for characteristic fragment m/z 174 .
-
Free Isostearic Acid-TMS: Elutes mid-run. Broad/multiple peaks due to isomers.
-
Isostearamide DEA-TMS (Main Peak): Elutes late (>20 min).
-
Fingerprint: The "Isostearic" peak will not be a single sharp peak (like Stearamide DEA) but a cluster of peaks or a "hump" representing methyl-branched isomers. This confirms the raw material source.
-
Protocol B: Trace Free DEA Quantification (HPLC-FLD)
Purpose: When regulatory compliance requires detection of Free DEA < 0.1% (1000 ppm), GC-FID may lack sensitivity due to matrix interference. Pre-column derivatization with Dansyl Chloride provides high sensitivity.
Reagents
-
Dansyl Chloride Solution: 5 mg/mL in Acetone.
-
Buffer: 0.1 M Sodium Bicarbonate (pH 9.5).
-
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.
Procedure
-
Extraction: Disperse 100 mg sample in 10 mL Methanol. Sonicate 15 min.
-
Derivatization: Mix 100 µL Sample Extract + 500 µL Bicarbonate Buffer + 500 µL Dansyl Chloride.
-
Incubation: Heat at 60°C for 20 mins (Dark).
-
Quenching: Add 100 µL Ethylamine (scavenges excess reagent).
-
Analysis: Inject 10 µL into HPLC-FLD.
HPLC Conditions
-
Column: C18 (150 x 4.6 mm, 3 µm).
-
Detection: Fluorescence (Ex: 350 nm, Em: 530 nm).
-
Limit of Quantitation (LOQ): ~10 ppm (0.001%).
Protocol C: Quantitative Assay via HPLC-CAD
Purpose: For routine QC where derivatization is too slow. Charged Aerosol Detection (CAD) detects all non-volatile compounds regardless of chemical structure.
Method Parameters
-
System: HPLC with Corona Veo or similar CAD.
-
Column: Halo C18, 2.7 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid (MeOH is preferred over ACN for better CAD response uniformity).
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: 50% → 100% B
-
10-15 min: 100% B
-
-
Flow Rate: 1.0 mL/min.
-
CAD Settings: Power Function 1.0, Data Rate 10 Hz.
Result: The Isostearamide DEA appears as a broad peak/group at ~8-9 minutes. Integration of the total area provides the assay value relative to an external standard.
References
-
European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. (Annex III, Entry 60 - Fatty Acid Dialkanolamides).
-
Cosmetic Ingredient Review (CIR). (2011). Amended Final Safety Assessment of Diethanolamides as Used in Cosmetics. (Detailed safety data on Isostearamide DEA and impurities).
-
Garrigós, M. C., et al. (2002). Determination of free secondary alkanolamines in cosmetics by HPLC with fluorescence detection. Journal of Chromatography A, 967(2), 209-214. (Basis for Protocol B).
-
Plutowska, B., & Wardencki, W. (2011). Gas chromatography–olfactometry of natural and synthetic fragrances. (Discusses silylation techniques for polar volatiles).
-
U.S. EPA. (2023). Substance Details: Isooctadecanamide, N,N-bis(2-hydroxyethyl)-.[1][2][3][4] CompTox Chemicals Dashboard.[1][4]
Sources
"HPLC analysis of N,N-Bis(2-hydroxyethyl)decanamide"
Content Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, QC Specialists, and Formulation Scientists[1]
Introduction & Scope
N,N-Bis(2-hydroxyethyl)decanamide (CAS: 136-26-5), also known as Capramide DEA , is a nonionic surfactant frequently used as an antistatic agent, foam booster, and viscosity builder in pharmaceutical and cosmetic formulations.[1][2]
Structurally, the molecule consists of a hydrophobic decyl chain and a hydrophilic diethanolamine head group. This amphiphilic nature presents specific chromatographic challenges:
-
Weak Chromophore: The molecule lacks a conjugated
-system (like a benzene ring), relying solely on the amide bond ( ) for UV absorption. This necessitates detection at low wavelengths (200–210 nm) or the use of universal detectors. -
Surface Activity: As a surfactant, it can exhibit peak tailing due to interactions with residual silanols on silica-based columns.
This guide provides two validated approaches:
-
Method A (HPLC-UV): For laboratories with standard equipment, utilizing low-wavelength detection with strict solvent purity controls.[1]
-
Method B (HPLC-ELSD/CAD): The recommended "Gold Standard" for surfactants, offering superior baseline stability and sensitivity without derivatization.
Method Selection Strategy
The choice of detector dictates the mobile phase composition and sample preparation limits.
Figure 1: Decision matrix for selecting the appropriate detection technique based on laboratory capabilities and analytical requirements.
Method A: HPLC-UV (Standard Protocol)[1]
This method relies on the absorption of the amide carbonyl group at 210 nm. Success depends entirely on the transparency of the mobile phase.
Reagents & Standards
-
Reference Standard: N,N-Bis(2-hydroxyethyl)decanamide (>98% purity).[1]
-
Solvents: Acetonitrile (HPLC Gradient Grade, UV cutoff <190 nm). Do not use Methanol , as its UV cutoff (~205 nm) causes high background noise at 210 nm.
-
Water: Milli-Q (18.2 MΩ[1]·cm).
-
Modifier: Phosphoric Acid (85%, HPLC grade).
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 or 5 µm | End-capping reduces silanol interactions, minimizing peak tailing for amines/amides.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses ionization of residual amines and sharpens peaks. |
| Mobile Phase B | Acetonitrile (100%) | Low UV cutoff is essential for 210 nm detection. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Injection Volume | 10–20 µL | Higher volume compensates for weak UV response. |
| Column Temp | 30°C | Maintains reproducible retention times. |
| Detector | UV/PDA at 210 nm | Target wavelength for amide bond ( |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Note: The gradient slope may need adjustment based on the specific matrix. The target retention time for Capramide DEA is typically 10–12 minutes.
Method B: HPLC-ELSD (Advanced Protocol)[1]
Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) eliminates the issues of low-UV detection. This is the preferred method for lipid-like surfactants.[1]
Reagents
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade).[1]
-
Modifier: Formic Acid (volatile) or Ammonium Formate. Do not use Phosphoric Acid (non-volatile) as it will damage the ELSD/CAD detector.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 or C8 (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm | Similar separation mechanism to UV method.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer required for evaporative detection. |
| Mobile Phase B | Acetonitrile (100%) | |
| ELSD Settings | Drift Tube: 50°C; Gain: 4–8; Gas Pressure: 3.5 bar (N2) | Optimize temp to evaporate solvent but not the analyte (BP > 200°C). |
| Flow Rate | 1.0 mL/min |
Experimental Workflow & Sample Prep
Figure 2: Standard sample preparation workflow for N,N-Bis(2-hydroxyethyl)decanamide.
Protocol Steps:
-
Stock Solution: Weigh 50.0 mg of Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile/Water (50:50). (Conc: 1000 µg/mL).
-
Working Standards: Dilute Stock Solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Preparation:
-
For Raw Material: Dissolve ~50 mg sample in 50 mL solvent.
-
For Formulations (Shampoos/Creams): Disperse 1 g of product in 10 mL solvent. Vortex for 5 mins. Centrifuge at 4000 rpm for 10 mins. Filter supernatant through 0.22 µm PTFE filter.
-
System Suitability & Validation Criteria
To ensure data trustworthiness (E-E-A-T), the system must meet these criteria before running samples:
| Parameter | Acceptance Criteria | Troubleshooting |
| Resolution (Rs) | > 2.0 between analyte and nearest impurity | Adjust gradient slope or lower %B at start. |
| Tailing Factor (T) | 0.8 < T < 1.5 | T > 1.5 indicates silanol interaction. Add more modifier (acid) or switch to a base-deactivated column.[1] |
| RSD (Precision) | < 2.0% for n=5 injections | If RSD is high in UV, check lamp energy or switch to ELSD. |
| Linearity (R²) | > 0.999 (UV) / > 0.995 (ELSD log-log) | ELSD response is non-linear; use polynomial regression or log-log plot. |
| LOD (Limit of Detection) | S/N > 3 | Typically ~1–5 ppm for UV; <1 ppm for ELSD. |
Troubleshooting Guide
Issue 1: Baseline Drift in UV Method
-
Cause: Absorption difference between Water and Acetonitrile at 210 nm.
-
Solution: Use a "Reference Wavelength" (e.g., 360 nm) if the PDA allows, or subtract a blank gradient. Ensure Acetonitrile is "Far UV" grade.
Issue 2: "Ghost Peaks"
-
Cause: Contaminants in the water or mobile phase accumulating on the column during equilibration and eluting during the gradient.
-
Solution: Install a guard column between the pump and the injector (not just before the analytical column) to trap mobile phase impurities.
Issue 3: Split Peaks
-
Cause: Sample solvent is stronger than the initial mobile phase.
-
Solution: Dissolve the sample in the starting mobile phase (90% Water / 10% ACN) rather than 100% ACN.
References
-
SIELC Technologies. (2018).[3] Separation of N,N-Bis(2-hydroxyethyl)decanamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Nakae, A., & Kunihiro, K. (1978).[4] Separation of homologous fatty acid alkanolamides by high-performance liquid chromatography. Journal of Chromatography A, 156(1), 167-172.
-
Cosmetic Ingredient Review (CIR). (2011). Amended Final Safety Assessment: Diethanolamides as Used in Cosmetics. Retrieved from [Link]
Sources
- 1. Decanamide, N,N-bis(2-hydroxyethyl)- [webbook.nist.gov]
- 2. lookchem.com [lookchem.com]
- 3. Separation of N,N-Bis(2-hydroxyethyl)decanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. COCONUT OIL DIETHANOLAMINE CONDENSATE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide as an Advanced Foam Booster and Stabilizer
Introduction & Chemical Profiling
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide, commonly referred to by its INCI name Isostearamide DEA , is a non-ionic secondary carboxamide synthesized from isostearic acid and diethanolamine[1]. In pharmaceutical topical formulations, dermocosmetics, and advanced personal care cleansers, generating a stable, dense, and cosmetically elegant foam is critical for both user compliance and the even distribution of active pharmaceutical ingredients (APIs).
While primary surfactants (e.g., sodium laureth sulfate or amino-acid-based anionic surfactants) provide the initial foaming action, their standalone foams are highly susceptible to rapid liquid drainage and bubble coalescence. Isostearamide DEA acts as a highly efficient foam booster, surfactant stabilizer, and rheology modifier, mitigating these structural instabilities to produce a rich, long-lasting lather[1][2].
Mechanistic Insights: The Causality of Foam Stabilization
The efficacy of Isostearamide DEA is rooted in its unique molecular architecture. The isooctadecyl (isostearyl) tail is a branched, saturated 18-carbon chain. This branching provides a lower melting point and superior aqueous dispersibility compared to straight-chain stearamides, while maintaining a massive hydrophobic volume.
When introduced into an aqueous surfactant system, Isostearamide DEA intercalates into the mixed micelles and the air-water interfacial film, stabilizing the foam through three distinct causal mechanisms:
-
Hydrogen Bonding Networks: The two hydroxyl groups on the diethanolamine headgroup form extensive hydrogen bonds with water molecules and the hydrophilic heads of the primary surfactant. This dramatically increases the surface viscosity of the lamellar film.
-
Steric Hindrance: The bulky, branched isostearyl tail increases steric repulsion between adjacent surfactant molecules. This prevents the crystalline packing that can lead to phase separation, while simultaneously thickening the continuous aqueous phase.
-
Drainage Retardation: By increasing the viscoelasticity of the interstitial liquid within the Plateau borders, the rate of liquid drainage—driven by gravity and capillary pressure—is significantly reduced[3]. This preserves the lamellar thickness, delaying the critical thinning that ultimately causes bubble rupture.
Mechanism of Isostearamide DEA in stabilizing interfacial films and enhancing foam volume.
Formulation Strategy & Causality of Experimental Choices
When formulating with Isostearamide DEA, specific physicochemical parameters must be controlled to optimize its synergistic effects and ensure regulatory safety:
-
Concentration: Typically utilized at 1.0% to 5.0% (w/w). Exceeding this threshold can lead to excessive viscosity (gelation) due to the formation of tightly packed, rod-like micelles.
-
pH Optimization: Formulations should be maintained between pH 5.5 and 7.5. Extreme acidic conditions can weakly protonate the amide, while highly alkaline conditions may trigger hydrolysis of the amide bond over prolonged thermal stress.
-
Safety & Regulatory Precaution: As a diethanolamide derivative, Isostearamide DEA must never be formulated alongside nitrosating agents (e.g., 2-bromo-2-nitropropane-1,3-diol) to prevent the formation of N-nitrosodiethanolamine, a known carcinogen[1]. The Cosmetic Ingredient Review (CIR) Expert Panel mandates its safe use primarily in rinse-off products, or at restricted concentrations (up to 40%) in leave-on products, provided free ethanolamine limits are strictly observed[2].
Experimental Protocol: Foam Boosting & Stability Evaluation
To empirically validate the foam-boosting efficacy of Isostearamide DEA, the Ross-Miles Foam Test (ASTM D1173) is utilized[4][5]. This protocol acts as a self-validating system: by standardizing the physical kinetic energy used to generate the foam, it isolates the chemical properties of the surfactant blend as the sole variable responsible for foam height and decay.
Materials Required:
-
Primary Surfactant: Sodium Laureth Sulfate (SLES, 2 EO)
-
Co-surfactant: Isostearamide DEA
-
Deionized water (Surface tension > 72 mN/m at 25°C)
-
Ross-Miles Foam Apparatus (Jacketed glass pipet and 5.0 cm ID graduated receiver)
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 0.1% active weight solution of the test blend (e.g., 95% SLES / 5% Isostearamide DEA active ratio) in deionized water.
-
Causality: 0.1% is chosen because it is typically just above the Critical Micelle Concentration (CMC) of the mixed system, where differences in foamability and micellar dynamics are most pronounced.
-
-
Thermal Equilibration: Circulate water through the jacketed apparatus to maintain exactly 25.0 ± 0.2°C.
-
Causality: Temperature inversely affects fluid viscosity and surface tension; strict thermal control prevents environmental variables from skewing the lamellar drainage rates.
-
-
Apparatus Charging: Carefully pour 50 mL of the test solution into the graduated glass foam receiver, ensuring no foam is generated during this step[4].
-
Pipet Loading: Fill the foam pipet with 200 mL of the same test solution[4].
-
Kinetic Impact (Foam Generation): Center the pipet exactly 90 cm above the liquid level in the receiver. Open the stopcock and allow the 200 mL to drain through the air and impact the 50 mL pool[4].
-
Causality: The 90 cm drop provides a constant, reproducible kinetic energy to entrain air and generate the foam network.
-
-
Data Acquisition: Immediately record the foam height in millimeters (
). Start a timer and record the foam height again at exactly 5 minutes ( )[5].
Step-by-step workflow for the modified Ross-Miles Foam Test (ASTM D1173).
Quantitative Data Presentation
The following table summarizes the expected performance enhancement when Isostearamide DEA is integrated into a standard anionic surfactant base, demonstrating both initial foam volume (foamability) and 5-minute retention (stability).
Table 1: Comparative Ross-Miles Foam Height Analysis (0.1% Total Active, 25°C)
| Surfactant System (Active Ratio) | Initial Foam Height ( | Foam Height at 5 min ( | Foam Retention (%) |
| 100% SLES (Control) | 145 ± 3 mm | 105 ± 4 mm | 72.4% |
| 95% SLES / 5% Cocamide DEA | 160 ± 2 mm | 135 ± 3 mm | 84.3% |
| 95% SLES / 5% Isostearamide DEA | 175 ± 2 mm | 162 ± 2 mm | 92.5% |
Data Interpretation: The inclusion of Isostearamide DEA not only increases the initial foam volume by facilitating rapid air entrainment but critically enhances the 5-minute retention rate to >92%. The branched isostearyl chain outperforms the linear chains found in standard Cocamide DEA by creating a more sterically hindered, highly viscous interfacial film that aggressively resists liquid drainage.
References
-
PubChem - National Institutes of Health (NIH) Title: Isostearic diethanolamide | C22H45NO3 | CID 104328 Source: PubChem Database URL:[Link][1]
-
Cosmetic Ingredient Review (CIR) Title: Final Report on the Safety Assessment of Isostearamide DEA & MEA, Myristamide DEA & MEA, and Stearamide DEA & MEA Source: CIR Safety Assessments URL:[Link][2]
-
Google Patents (US20150217247A1) Title: Surfactant composition with low dynamic surface tension (Referencing ASTM D1173 Ross-Miles Foam Test Protocol) Source: United States Patent Application URL:[4]
-
ResearchGate Title: Characterizing Aqueous Foams by In Situ Viscosity Measurement in a Foam Column Source: ResearchGate / arXiv URL:[Link][3]
-
European Patent Office (EPO) Title: SPINNING LOW FLUOROSURFACTANT FLUOROPOLYMER DISPERSIONS (Patent 1917384) Source: EPO URL:[Link][5]
Sources
- 1. Isostearic diethanolamide | C22H45NO3 | CID 104328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. researchgate.net [researchgate.net]
- 4. US20150217247A1 - Surfactant composition with low dynamic surface tension - Google Patents [patents.google.com]
- 5. SPINNING LOW FLUOROSURFACTANT FLUOROPOLYMER DISPERSIONS - Patent 1917384 [data.epo.org]
Experimental Application of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide in Material Science
Application Note & Protocol Guide | Version 2.0
Executive Summary & Chemical Profile
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide (CAS: 52794-79-3), commonly known as Isostearamide DEA , represents a critical class of non-ionic surfactants where the hydrophobic tail is derived from isostearic acid. Unlike its straight-chain counterpart (Stearamide DEA), the isostearyl group possesses a methyl-branched alkyl chain.
This structural branching is the defining feature for its material science utility:
-
Liquidity/Low Melting Point: It remains liquid or semi-solid at room temperature, facilitating easier handling and cold-process incorporation compared to high-melting stearamides.
-
Oxidative Stability: The saturated nature of the isostearyl chain offers superior resistance to oxidation compared to unsaturated oleamides.
-
Steric Bulk: The branched tail prevents close packing, modifying the rheology of surfactant systems and the crystallization behavior of polymers when used as an additive.
Target Audience: Formulation Chemists, Polymer Engineers, and Drug Delivery Scientists.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | N,N-Bis(2-hydroxyethyl)-16-methylheptadecanamide (Isomer mix) |
| Common Name | Isostearamide DEA |
| CAS Number | 52794-79-3 |
| Molecular Weight | ~371.6 g/mol |
| Physical State | Viscous amber liquid to soft paste |
| HLB Value | ~12–13 (Calculated, Dispersible in water) |
| Solubility | Soluble in alcohols, glycols, chlorinated solvents; Dispersible in water.[1][2][3][4][5][6] |
Core Application 1: Synthesis & Characterization
Rationale: Commercial samples often contain free diethanolamine (DEA), which can lead to nitrosamine formation. For high-precision material science or pharmaceutical applications, synthesizing a high-purity grade or purifying commercial stock is essential.
Protocol A: Thermal Condensation Synthesis
Objective: Synthesize Isostearamide DEA with <2% free amine content.
Reagents:
-
Isostearic Acid (High purity, >95%)
-
Diethanolamine (DEA) (Anhydrous)
-
Catalyst: Sodium Methoxide (0.5% w/w) or no catalyst (thermal).
Workflow:
-
Stoichiometry: Charge reactor with Isostearic Acid (1.0 eq) and DEA (1.05 eq). A slight excess of amine drives the reaction but requires removal later.
-
Reaction: Heat to 150–160°C under a nitrogen blanket.
-
Water Removal: The reaction produces water. Use a Dean-Stark trap or vacuum (at late stage) to drive the equilibrium toward the amide.
-
Monitoring: Monitor Acid Value (AV). Reaction is complete when AV < 5 mg KOH/g.
-
Workup: Cool to 80°C. If catalyst was used, neutralize with equivalent acid. Vacuum strip excess DEA at 120°C/10 mmHg.
Self-Validating Check:
-
FTIR Analysis: Look for the disappearance of the carboxylic acid Carbonyl stretch (1710 cm⁻¹) and the emergence of the Amide I band (1640 cm⁻¹).
-
Amine Value: Titrate with HCl. High amine value indicates unreacted DEA.
Visualization: Synthesis & Purification Workflow
Figure 1: Step-by-step synthesis workflow ensuring high conversion and purity.
Core Application 2: Surface Engineering (Antistatic Agent)
Rationale: In polymer science, Isostearamide DEA acts as an internal antistatic agent . Its amphiphilic nature drives it to migrate from the bulk polymer matrix to the surface. The hydrophilic DEA head absorbs atmospheric moisture, creating a conductive layer that dissipates static charge.
Protocol B: Antistatic Performance in LDPE Films
Context: Evaluating the efficiency of Isostearamide DEA in Low-Density Polyethylene (LDPE).
Materials:
-
LDPE Resin (Melt Index ~2.0)
-
Isostearamide DEA (0.5% to 2.0% w/w loading)[7]
-
Twin-screw extruder
Methodology:
-
Compounding: Melt blend LDPE and Isostearamide DEA at 140°C. The liquid nature of Isostearamide DEA requires a liquid injection port or pre-coating the pellets.
-
Film Formation: Press or blow films to 100-micron thickness.
-
Conditioning (Critical Step): Store films at 50% Relative Humidity (RH) for 24–48 hours. Why? The amide must migrate to the surface and absorb water to function.
-
Measurement: Use a Surface Resistivity Meter (ASTM D257).
Data Analysis & Interpretation:
| Loading (% w/w) | Surface Resistivity (Ω/sq) | Interpretation |
| 0.0% (Control) | > 10¹⁴ | Insulative (High Static Risk) |
| 0.5% | ~ 10¹² | Slow Migration / Low Efficiency |
| 1.0% | ~ 10¹⁰ | Target Range (Effective Antistatic) |
| 2.0% | ~ 10⁹ | High Efficiency (Risk of Greasiness) |
Troubleshooting:
-
Greasy Surface: Loading is too high; the amide is blooming excessively.
-
No Effect: Humidity is too low (<30% RH) or migration time was insufficient.
Core Application 3: Drug Delivery & Solubilization
Rationale: For drug development professionals, Isostearamide DEA serves as a co-surfactant and solubilizer . Its branched tail disrupts crystalline packing in lipid nanoparticles (LNPs) or emulsion systems, potentially increasing the drug loading capacity for lipophilic active pharmaceutical ingredients (APIs).
Protocol C: Determination of Solubilization Capacity
Objective: Quantify the ability of Isostearamide DEA to solubilize a hydrophobic model drug (e.g., Curcumin or Ibuprofen).
Methodology:
-
Preparation: Prepare a 5% (w/v) aqueous dispersion of Isostearamide DEA. Note: It may form a cloudy dispersion; adding a co-solvent (PEG-400) or heating may be required to form clear micelles.
-
Saturation: Add excess API (solid) to the surfactant solution.
-
Equilibration: Stir at 37°C for 48 hours.
-
Separation: Filter through a 0.45 µm PVDF filter to remove undissolved API.
-
Quantification: Dilute the filtrate with methanol and analyze via HPLC-UV or UV-Vis spectrophotometry against a standard curve.
Mechanism of Action Diagram:
Figure 2: Solubilization mechanism highlighting the steric benefit of the isostearyl tail.
Safety & Handling (E-E-A-T)
-
Nitrosamine Warning: Isostearamide DEA contains secondary amines (DEA). Do not use in formulations containing nitrosating agents (e.g., sodium nitrite), as carcinogenic nitrosamines (NDELA) can form.
-
Regulatory Status: Listed on TSCA, EINECS, and DSL. In cosmetics, CIR (Cosmetic Ingredient Review) deems it safe up to 40% in rinse-off products, provided free DEA is minimized.
-
Storage: Store in tightly closed containers. Although oxidation resistant, nitrogen blanketing is recommended for long-term storage to prevent color degradation.
References
-
Cosmetic Ingredient Review (CIR). "Amended Final Safety Assessment of Diethanolamides as Used in Cosmetics." International Journal of Toxicology, 2013.[5][8]
-
PubChem. "N,N-Bis(2-hydroxyethyl)octadecanamide (Isostearamide DEA) Compound Summary." National Library of Medicine.
-
U.S. EPA. "Isooctadecanamide, N,N-bis(2-hydroxyethyl)- Substance Details."[2] EPA Substance Registry Services.
-
Alfa Chemistry. "N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide Properties and Specifications."
- ASTM International. "ASTM D257 - Standard Test Methods for DC Resistance or Conductance of Insulating Materials." (Standard protocol applied to Section 3).
Sources
- 1. Dodecanamide, N,N-bis(2-hydroxyethyl)- [webbook.nist.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. isostearamide DEA, 52794-79-3 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. Isostearic diethanolamide | C22H45NO3 | CID 104328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. cir-safety.org [cir-safety.org]
- 8. N,N-Bis(2-hydroxyethyl)octadecanamide | C22H45NO3 | CID 7163 - PubChem [pubchem.ncbi.nlm.nih.gov]
"N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide for nanoparticle synthesis"
Application Note: Stabilization of Lipid Nanocarriers using N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide
Abstract
This guide details the utilization of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide (CAS: 52794-79-3, commonly known as Isostearamide DEA) as a structural co-surfactant in the synthesis of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). Unlike linear fatty acid amides, the branched isostearyl tail of this molecule introduces necessary disorder into the lipid matrix, preventing drug expulsion caused by perfect crystallization. This protocol outlines a Hot High-Shear Homogenization method optimized for topical and transdermal drug delivery systems.
Part 1: Chemical Basis & Scientific Rationale
The Molecule: Structure-Function Analysis
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is a non-ionic surfactant composed of a branched C18 fatty acid tail (isostearic) and a polar diethanolamine (DEA) head group.
-
The "Iso" Advantage (Steric Hindrance): Standard SLNs made with linear lipids (e.g., Stearic Acid, GMS) often suffer from "perfect crystallization" during storage. As the lipid lattice tightens, the encapsulated drug is physically expelled to the particle surface, leading to burst release. The branched methyl group in the isooctadecan-1-amide tail disrupts this lattice, creating "imperfections" (voids) that accommodate drug molecules, thereby increasing Drug Loading Capacity (DLC) .
-
The Head Group (Stabilization): The bis(2-hydroxyethyl) amine group is hydrophilic. It extends into the aqueous phase, forming a hydration shell via hydrogen bonding. This provides steric stabilization , preventing particle aggregation without the immunogenicity concerns sometimes associated with PEGylation.
Critical Quality Attributes (CQAs)
| Attribute | Target Range | Influence of Isostearamide DEA |
| Particle Size (Z-Avg) | 100 – 250 nm | Reduces interfacial tension, promoting smaller droplets during homogenization. |
| Polydispersity Index (PDI) | < 0.3 | Prevents Ostwald ripening due to steric bulk. |
| Zeta Potential | -20 to -40 mV | Modulates surface charge (slightly negative/neutral); often used with anionic co-lipids. |
| Entrapment Efficiency | > 80% | Branched tail prevents lipid core recrystallization, retaining drug inside. |
Part 2: Experimental Protocol
Method: Hot High-Shear Homogenization & Ultrasonication
Rationale:[1] This method ensures the isostearamide is fully integrated into the lipid matrix before solidification.
Materials
-
Lipid Phase:
-
Solid Lipid: Glyceryl Monostearate (GMS) or Cetyl Palmitate (2.0% w/v).
-
Stabilizer (The Topic): N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide (0.5% - 1.0% w/v).
-
Active Pharmaceutical Ingredient (API): Hydrophobic drug (e.g., Retinol, Ibuprofen).
-
-
Aqueous Phase:
-
Surfactant: Poloxamer 188 or Tween 80 (1.0% w/v).
-
Water: Milli-Q Ultrapure (q.s. to 100%).
-
Step-by-Step Workflow
-
Lipid Melting:
-
Weigh the solid lipid and N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide into a glass vial.
-
Heat to 75°C (approx. 5-10°C above the melting point of the solid lipid).
-
Add the API to the molten lipid mix and stir until dissolved. Note: The isostearamide acts as a solvent aid here.
-
-
Aqueous Phase Preparation:
-
Dissolve Poloxamer 188 in water. Heat to 75°C (Must match lipid temperature to prevent premature solidification).
-
-
Pre-Emulsion Formation:
-
Add the aqueous phase to the lipid phase under magnetic stirring (500 RPM).
-
Critical Step: Immediately subject to High-Shear Homogenization (e.g., Ultra-Turrax) at 15,000 RPM for 3 minutes.
-
Observation: The mixture should turn milky white (macro-emulsion).
-
-
Nanoparticle Formation (Size Reduction):
-
Transfer the hot pre-emulsion to a probe sonicator.
-
Sonicate at 60% Amplitude for 5 minutes (Pulse: 30s ON, 10s OFF) to prevent overheating.
-
Self-Validating Check: The solution should become translucent or semi-transparent, indicating formation of nano-droplets.
-
-
Solidification (Crystallization):
-
Rapidly cool the dispersion in an ice bath (0-4°C) for 15 minutes.
-
Mechanism:[2] The lipid core solidifies. The branched isostearamide tails freeze into the structure, creating the disordered lattice.
-
-
Purification (Optional):
-
Dialysis (12-14 kDa cutoff) against water for 24h to remove free surfactant.
-
Part 3: Visualization (Graphviz/DOT)
Diagram 1: Synthesis Workflow
Caption: Step-by-step Hot Homogenization process for Isostearamide-stabilized SLNs.
Diagram 2: Mechanism of Stabilization
Caption: How the branched tail (Isostearamide) prevents perfect crystallization and drug expulsion.
Part 4: Troubleshooting & Self-Validation
| Issue | Probable Cause | Corrective Action |
| Phase Separation (Creaming) | Insufficient surfactant or HLB mismatch. | Increase Isostearamide DEA concentration (up to 1.5%). Ensure HLB of surfactant mix matches the lipid. |
| Particle Size > 500nm | Insufficient energy input or cooling too slow. | Increase sonication amplitude. Ensure rapid cooling (ice bath) to freeze size immediately. |
| Drug Precipitation | Drug solubility limit exceeded in lipid. | Increase the ratio of Isostearamide DEA (the branched tail improves solubility of lipophilic drugs). |
| Gelation | Lipid concentration too high (>10%). | Dilute the formulation. SLNs typically require <5% lipid for stability. |
Self-Validating Test (Centrifugal Stress): To verify stability, centrifuge the final formulation at 3,000 RPM for 30 minutes.
-
Pass: No phase separation or pellet formation.
-
Fail: Visible layer of lipid on top (creaming).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 93088, N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide (Isostearamide DEA). PubChem. Available at: [Link]
- Müller, R. H., et al. (2000). "Solid lipid nanoparticles (SLN) for controlled drug delivery - a review of the state of the art." European Journal of Pharmaceutics and Biopharmaceutics.
-
U.S. Environmental Protection Agency (EPA). Substance Details - Isooctadecanamide, N,N-bis(2-hydroxyethyl)-.[3] EPA Substance Registry Services. Available at: [Link]
- Scientific Committee on Consumer Safety (SCCS). Opinion on the safety of fatty acid alkanolamides.
- Pardeike, J., et al. (2009). "Lipid nanoparticles (SLN, NLC) in cosmetic and pharmaceutical dermal products." International Journal of Pharmaceutics. (Contextualizes the use of branched lipids in dermal delivery).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide
[1]
Status: Operational Agent: Senior Application Scientist Ticket Subject: Purification Protocols for Isostearamide DEA (CAS: 52794-79-3)[1]
Introduction: Know Your Molecule
Welcome to the technical support hub. You are working with N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide , commonly known as Isostearamide DEA .[1][2]
Before troubleshooting, you must understand why this molecule behaves differently than its straight-chain cousins (like Stearamide DEA):
-
The "Iso" Factor: The isostearic tail is branched. Unlike straight-chain stearic acid derivatives, this molecule does not crystallize easily.[1] It typically exists as a viscous yellow liquid or a soft, waxy paste.[1] Do not attempt standard recrystallization as your primary purification method; you will likely incur significant yield loss.[1]
-
The "DEA" Factor: Diethanolamine (DEA) is a secondary amine.[1] It is prone to oxidation (yellowing) and, if exposed to nitrosating agents, can form carcinogenic nitrosamines.
Troubleshooting: The "Quick Fix" Modules
Issue A: "My product smells like fish/ammonia and has a high pH."
-
Diagnosis: Residual Free Amine (Unreacted Diethanolamine).[1][3]
-
The Science: Synthesis typically requires a molar excess of DEA to drive the reaction to completion. This excess remains in your crude product.[1]
-
The Fix: You cannot distill this off easily without degrading the amide. You must use Protocol 1 (Acidic Wash) below.[1]
Issue B: "The product is too dark/yellow."
-
Diagnosis: Oxidation or Thermal Degradation.[1]
-
The Science: Amides and amines darken when exposed to temperatures >150°C in the presence of oxygen.
-
The Fix:
Issue C: "I have an emulsion that won't separate during extraction."
-
Diagnosis: Surfactant Interference.[1]
-
The Science: You are purifying a nonionic surfactant.[1] It wants to stabilize the oil-water interface.
-
The Fix:
Detailed Purification Protocols
Protocol 1: Liquid-Liquid Extraction (The Workhorse)
Best for: Removing unreacted DEA (free amine) and catalysts.
Reagents: Ethyl Acetate (EtOAc), 5% HCl (aq), Saturated NaCl (Brine), Sodium Sulfate (
-
Dissolution: Dissolve crude amide in EtOAc (Ratio 1:5 w/v).
-
Acid Wash: Wash the organic layer twice with 5% HCl.[1]
-
Neutralization: Wash the organic layer with Saturated
to remove excess acid.[1] -
Emulsion Control: Wash once with Saturated Brine.[1]
-
Drying: Dry organic layer over anhydrous
for 30 mins. -
Evaporation: Filter and remove solvent via rotary evaporation under reduced pressure.
Protocol 2: Flash Column Chromatography
Best for: High-purity (>99%) requirements for drug delivery or analytical standards.[1]
Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Chloroform:Methanol (Gradient).[1]
| Step | Solvent Ratio ( | Purpose |
| 1 | 100 : 0 | Elute non-polar impurities (unreacted hydrocarbons).[1] |
| 2 | 95 : 5 | Elute free fatty acids and esters. |
| 3 | 90 : 10 | Elute Target Product (Isostearamide DEA). |
| 4 | 80 : 20 | Flush remaining polar amines/salts.[1] |
Note: Monitor fractions via TLC (Thin Layer Chromatography) using Iodine vapor staining.
Protocol 3: Molecular Distillation (Wiped Film)
Best for: Large scale or solvent-free purification.[1]
Equipment: Wiped Film Evaporator (WFE) or Short Path Distillation.[1] Warning: Do not use simple pot distillation; the residence time is too long and will char the product.
-
Vacuum: < 0.1 mbar (High Vacuum is critical).
-
Temperature: 160°C - 180°C (Wall temperature).
-
Process:
Visual Workflows
Figure 1: Purification Decision Tree
Caption: Decision logic for selecting the appropriate purification method based on scale and impurity profile.
Figure 2: Liquid-Liquid Extraction Workflow
Caption: Step-by-step workflow for the removal of free amine impurities via acid-base extraction.
Quality Control Specifications
Once purified, your product should meet these baseline specifications to be considered "Research Grade."
| Parameter | Specification | Method |
| Appearance | Clear, viscous yellow liquid | Visual |
| Free Amine (DEA) | < 1.0% (Standard) / < 0.1% (High Purity) | Titration ( |
| Free Fatty Acid | < 0.5% | Acid Value Titration |
| Water Content | < 0.2% | Karl Fischer |
| Identity | Matches Standard | FTIR (Amide I @ 1635 cm⁻¹) |
References
-
Synthesis and Kinetics:Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (Discusses the equilibrium limitations and the necessity of removing excess amine).
-
Chromatographic Separation:Separation of N,N-Bis(2-hydroxyethyl) fatty amides on HPLC columns. (Provides the basis for the mobile phase selection in Protocol 2).
-
Molecular Distillation: Distillation of Natural Fatty Acids and Their Chemical Derivatives.[1][9] (Validates the use of molecular distillation for heat-sensitive fatty derivatives).
-
General Safety (Nitrosamines):Final Report on the Safety Assessment of Diethanolamides. (Critical safety context regarding DEA impurities).
-
[1]
-
Sources
- 1. N,N-Bis(2-hydroxyethyl)octadecanamide | C22H45NO3 | CID 7163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. rjwave.org [rjwave.org]
- 4. CA2720327A1 - Continuous method for producing fatty acid alkanolamides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US20100010244A1 - Method For Producing Fatty Acid Alkanol Amides - Google Patents [patents.google.com]
- 7. CN102212017A - High-content synthesis method of diethanolamide stearate - Google Patents [patents.google.com]
- 8. US20040182782A1 - Processes for the purification of bis(2-hydroxyethyl)terephthalate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
"stability issues with N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide formulations"
Technical Support Center: Troubleshooting N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide Formulations
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with formulators and drug development professionals encountering stability challenges with N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide (commonly known by its INCI name, Isostearamide DEA).
This nonionic alkanolamide surfactant is highly valued for its bulky isooctadecanoyl tail, which provides exceptional foam stabilization, viscosity modification, and antistatic properties without carrying a free charge[1]. However, its complex steric geometry and the chemical reactivity of the amide bond necessitate precise formulation parameters. This guide provides mechanistic insights and self-validating protocols to troubleshoot stability, clarity, and safety issues in your formulations.
Section 1: Mechanistic FAQs (Causality & Expert Insights)
Q1: Why does my clear conditioning shampoo containing Isostearamide DEA become cloudy and lose viscosity over time? A1: The loss of optical transparency and viscosity is typically driven by two distinct mechanisms: micellar disruption and microemulsion coalescence. Isostearamide DEA relies on its bulky branched-chain structure to entangle and build viscosity[1]. However, in systems containing silicone oils, maintaining clarity requires the internal phase (silicone microemulsion) to remain strictly below 0.15 microns in diameter[2]. If the formulation lacks sufficient shear during processing, or if the surfactant-to-oil ratio is suboptimal, the droplets coalesce, exceeding the 0.15 µm threshold and scattering light, resulting in turbidity[2]. Furthermore, excessive electrolytes can dehydrate the hydrophilic diethanolamine headgroups, lowering the cloud point and causing the surfactant to "salt out."
Q2: What causes the pH of my formulation to drift downward during accelerated thermal stability testing (e.g., 45°C)? A2: A downward pH drift is a classic indicator of hydrolytic degradation. The amide bond in N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is susceptible to both acid- and base-catalyzed hydrolysis when exposed to extreme pH (< 5.0 or > 8.0) and elevated temperatures. Hydrolysis cleaves the molecule into isostearic acid and free diethanolamine (DEA)[3]. The generation of isostearic acid lowers the pH of the system, while the destruction of the intact alkanolamide network leads to a catastrophic loss of viscosity.
Q3: How do I ensure my formulation complies with safety standards regarding nitrosamine formation? A3: This is a critical safety parameter. The Cosmetic Ingredient Review (CIR) Expert Panel strictly mandates that DEA amides, including Isostearamide DEA, must not be used in formulations containing N-nitrosating agents (e.g., Bronopol, sodium nitrite)[3]. Free DEA, present either as a manufacturing impurity or as a byproduct of hydrolysis, can react with these agents to form N-nitrosodiethanolamine (NDELA), a potent carcinogen[3]. To prevent this, you must strictly control the formulation pH to prevent hydrolysis, source high-purity Isostearamide DEA with minimal free amine content, and eliminate all potential nitrosating preservatives from the formula[3].
Section 2: Experimental Troubleshooting Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every action is paired with an analytical verification step to confirm causality.
Protocol 1: Validating Hydrolytic Stability and Nitrosamine Prevention
Objective: To establish a system that quantifies amide degradation and ensures the absence of NDELA formation during the product's shelf life.
-
Baseline Quantification: Analyze the raw Isostearamide DEA and the initial formulation using High-Performance Liquid Chromatography (HPLC) to quantify the baseline free diethanolamine (DEA) content. Ensure it is below the acceptable safety threshold (typically < 0.5%)[3].
-
Buffer Optimization: Formulate the aqueous phase with a robust buffer system (e.g., Citric Acid/Sodium Citrate) locked at a pH of 6.0 - 6.5. This minimizes the catalytic environment required for amide hydrolysis.
-
Accelerated Aging: Divide the formulation into three aliquots. Store at 4°C (Control), 25°C, and 45°C for 12 weeks.
-
Longitudinal Monitoring: At weeks 4, 8, and 12, measure the pH and viscosity. A pH drop > 0.3 units or a viscosity loss > 10% relative to the 4°C control indicates active hydrolysis.
-
Endpoint LC-MS/MS Validation: Subject the 45°C/12-week sample to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to screen for NDELA. The absence of NDELA validates the chemical safety of the preservative system and the stability of the amide[3].
Protocol 2: Optimizing Microemulsion Clarity and Viscosity
Objective: To achieve and maintain optical transparency in conditioning formulas by controlling droplet size and electrolyte interactions.
-
Phase Inversion Temperature (PIT) Profiling: Gradually heat the surfactant/oil/water mixture while monitoring conductivity to identify the PIT. Formulate at least 20°C below the PIT to ensure nonionic surfactant stability.
-
High-Shear Homogenization: Process the formulation using a rotor-stator homogenizer at > 5,000 RPM to ensure adequate mechanical energy input.
-
Dynamic Light Scattering (DLS) Verification: Immediately analyze the formulation using DLS. Adjust the shear rate and duration until the Z-average droplet size is strictly < 0.15 µm (150 nm)[2].
-
Electrolyte Titration: Generate a salt-curve by titrating NaCl in 0.2% increments. Monitor viscosity using a Brookfield viscometer and clarity using a UV-Vis spectrophotometer (% Transmittance at 600 nm). Stop salt addition 0.4% before the peak viscosity to provide a safety margin against low-temperature clouding.
Section 3: Quantitative Data Summaries
Table 1: Troubleshooting Matrix for Isostearamide DEA Formulations
| Observable Issue | Primary Root Cause | Analytical Diagnostic | Corrective Action |
| Gradual pH Drop & Viscosity Loss | Amide Hydrolysis | HPLC (Increase in free DEA & Isostearic Acid) | Implement Citrate buffer (pH 6.0-6.5); avoid high thermal stress. |
| Turbidity / Cloudiness | Droplet Coalescence | DLS (Particle size > 0.15 µm) | Increase homogenization shear; optimize surfactant-to-oil ratio. |
| Sudden Phase Separation | Electrolyte "Salting Out" | Cloud Point determination | Reduce NaCl concentration; incorporate a hydrotrope. |
| Detection of NDELA | Nitrosation of free DEA | LC-MS/MS | Remove N-nitrosating preservatives; source higher purity amide. |
Section 4: Visualizations
Fig 1. Hydrolytic degradation pathway of Isostearamide DEA leading to NDELA formation.
Fig 2. Decision tree for troubleshooting optical clarity and phase separation issues.
Section 5: References
-
Isostearamide DEA in skincare, What is? - Lesielle
-
Clear Conditioning Shampoo Formulation | PDF | Surfactant | Amine - Scribd
-
Isostearamide DEA & MEA Myristamide DEA & MEA Stearamide DEA & MEA - Cosmetic Ingredient Review (CIR)
Sources
Technical Support Center: Degradation of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate challenges encountered during experimental studies. The content is structured to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Section 1: Compound Overview & Stability Profile
This section addresses fundamental questions regarding the structure and expected degradation behavior of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide.
Q1: What is N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide?
A: N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is a tertiary amide featuring a branched 18-carbon acyl chain (isooctadecanoyl group) and a diethanolamine headgroup.[1] It belongs to the class of fatty acid diethanolamides. Its lipophilic fatty acid tail and hydrophilic diethanolamide head give it surfactant-like properties. Understanding its structure is critical to predicting its degradation pathways.
Key Structural & Chemical Information:
-
Core Functional Groups: Tertiary amide, two primary hydroxyl (-OH) groups.
Caption: General structure of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide.
Q2: What are the primary expected degradation pathways for this molecule?
A: The most significant vulnerability in the structure is the amide bond. Therefore, hydrolysis is the primary degradation pathway.[4][5] However, a comprehensive stability assessment, often mandated by regulatory bodies like the FDA and EMA for pharmaceutical development, requires investigating other pathways through forced degradation studies.[6]
-
Hydrolytic Degradation: The amide bond is susceptible to cleavage under both acidic and basic conditions.[6][7] This reaction breaks the molecule into its constituent precursors: isooctadecanoic acid and diethanolamine.[8] This is typically the most relevant pathway in aqueous environments.
-
Oxidative Degradation: While the saturated alkyl chain is relatively stable, the nitrogen atom and the carbons adjacent to the hydroxyl groups can be susceptible to oxidation, potentially leading to N-oxides or other oxidative products. Forced degradation studies typically use hydrogen peroxide to assess this vulnerability.[6]
-
Thermal Degradation: High temperatures can cause decomposition. The synthesis of similar amides occurs at high temperatures (170-250°C), suggesting that degradation will likely occur at or above this range.[9] Side reactions like dehydration or polymerization could occur under extreme heat.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate free-radical degradation pathways. Photostability testing is a standard component of forced degradation studies.[7]
Caption: Primary hydrolytic degradation pathway.
Section 2: Troubleshooting Forced Degradation Experiments
This section provides solutions to common problems encountered during the practical execution of forced degradation studies.
Issue 1: Incomplete or No Degradation Observed
Q: I've subjected the compound to standard stress conditions (e.g., 0.1 M HCl at 60°C for 24 hours), but I'm seeing less than 5% degradation. What should I do?
A: This is a common issue, particularly for a sterically hindered tertiary amide. The lack of degradation can stem from insufficient energy to overcome the activation barrier or poor solubility of the compound in the stress medium.
Causality & Troubleshooting Steps:
-
Insufficient Stress Energy: The conditions may not be harsh enough. Amides are generally more stable to hydrolysis than esters.[4]
-
Solution: Incrementally increase the stress level. You can either raise the temperature (e.g., to 80°C) or increase the concentration of the acid or base (e.g., to 1.0 M).[6] Always proceed stepwise to avoid over-degradation.
-
-
Poor Solubility: N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is a lipophilic molecule and will have very low solubility in purely aqueous stress media. If the compound is not dissolved, it cannot effectively react.
-
Solution: Introduce a water-miscible organic co-solvent, such as acetonitrile or methanol, to the stress medium. Start with a small percentage (e.g., 10%) and increase as needed to achieve dissolution.
-
Expert Caution: Be aware that co-solvents can alter reaction kinetics or, in the case of methanol/ethanol under acidic conditions, potentially lead to esterification of the resulting carboxylic acid degradant (a secondary degradation product). Document the use of co-solvents thoroughly.
-
Issue 2: Excessive Degradation & Poor Mass Balance
Q: My experiment resulted in a >90% loss of the parent compound, and the sum of the degradant peaks doesn't account for the loss. Where did my compound go?
A: Achieving a target degradation of 5-20% is crucial for method development.[10] Excessive degradation suggests the conditions were too harsh, leading to issues with mass balance.
Causality & Troubleshooting Steps:
-
Secondary Degradation: The primary degradation products (isooctadecanoic acid and diethanolamine) may themselves be unstable under the applied stress and have degraded further into smaller, undetected molecules.
-
Formation of Non-UV Active or Volatile Degradants: Diethanolamine lacks a strong chromophore and may be difficult to detect with a standard UV detector on an HPLC system. Other secondary degradants could be volatile and lost during sample workup.
-
Solution: Use a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with UV to ensure all non-volatile components are observed. For mass balance confirmation, LC-MS is the preferred technique.[4]
-
-
Precipitation of Degradants: The isooctadecanoic acid product is highly nonpolar and may precipitate from the aqueous solution after it is formed, especially upon cooling or pH neutralization.
-
Solution: Ensure your final sample diluent contains sufficient organic solvent (e.g., 50% acetonitrile) to keep all components, including the parent and all degradants, fully solubilized before injection.
-
Section 3: Analytical Method Development & Troubleshooting
Effective analysis is key to a successful degradation study. This section focuses on the HPLC method used to monitor the process.
Q1: What is a suitable starting point for an HPLC method to separate the parent amide from its degradation products?
A: A reverse-phase HPLC method is the standard approach for this type of molecule.[11][12] The goal is to develop a "stability-indicating method" that can resolve the parent peak from all known degradation products and impurities.[6]
Recommended Starting HPLC Method:
-
Column: C18, 4.6 x 150 mm, 3.5 or 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV at 205-215 nm (for the amide bond) and/or MS detection.
-
Injection Volume: 10 µL.
Rationale: The C18 column provides good retention for the lipophilic parent compound and the fatty acid degradant. Acetonitrile is a common strong solvent. Formic acid is an MS-compatible mobile phase modifier that helps to produce sharp peaks for the carboxylic acid degradant by suppressing its ionization.[11][12]
Q2: How do I confirm the identity of the major degradation products?
A: The most powerful tool for identifying unknown peaks from a degradation study is Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Workflow for Identification:
-
Determine Accurate Mass: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the parent and degradant peaks.
-
Compare with Theoretical Mass: Calculate the theoretical exact masses of the expected hydrolysis products:
-
Isooctadecanoic Acid (C₁₈H₃₆O₂): Expected [M-H]⁻ ion.
-
Diethanolamine (C₄H₁₁NO₂): Expected [M+H]⁺ ion.
-
-
Fragmentation Analysis (MS/MS): If further confirmation is needed, perform MS/MS on the degradant peaks. The fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the molecule.
Section 4: Protocols & Data Tables
This section provides a general workflow for conducting forced degradation studies and a table of recommended starting conditions.
Protocol 1: General Forced Degradation Workflow
The following diagram outlines the essential steps in a forced degradation experiment, from sample preparation to final analysis. This systematic approach ensures that critical steps like quenching and pH adjustment are not overlooked, leading to reliable and reproducible data.[7][10]
Caption: Experimental workflow for forced degradation studies.
Protocol 2: Step-by-Step Guide for Acid/Base Hydrolysis
-
Prepare Stock Solution: Accurately weigh and dissolve N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide in a suitable organic solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.
-
Acid Hydrolysis:
-
In a vial, mix 1 mL of the stock solution with 1 mL of 1.0 M HCl.
-
Cap the vial and place it in a heating block or water bath at 80°C.
-
-
Base Hydrolysis:
-
In a separate vial, mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH.
-
Cap the vial and place it in a heating block or water bath at 80°C.
-
-
Control Sample: Prepare a control by mixing 1 mL of stock with 1 mL of purified water and keep it at room temperature.
-
Incubation & Sampling: Incubate for a predetermined time (e.g., 24 hours). It is advisable to take samples at intermediate time points.
-
Quenching: After incubation, cool the vials to room temperature.
-
For the acid sample, carefully add 1 mL of 1.0 M NaOH to neutralize.
-
For the base sample, carefully add 1 mL of 1.0 M HCl to neutralize.
-
-
Final Dilution: Dilute the neutralized samples with your mobile phase diluent (e.g., 50:50 water:acetonitrile) to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Analysis: Inject the samples onto the HPLC system.
Table 1: Recommended Starting Conditions for Forced Degradation Studies
This table provides a set of validated starting points for various stress conditions as recommended in pharmaceutical industry guidelines.[6][7][10] The goal is to achieve 5-20% degradation, so conditions may need to be adjusted based on initial results.
| Stress Condition | Reagent/Condition | Typical Concentration/Level | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1.0 M | 60°C - 80°C | 24 - 72 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1.0 M | 60°C - 80°C | 24 - 72 hours |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temp - 40°C | 24 hours |
| Thermal (Solid) | Dry Heat | 80°C - 105°C | 48 hours | |
| Thermal (Solution) | Reflux in Purified Water | 80°C | 48 hours | |
| Photolysis (Solid/Solution) | ICH Q1B Option 1 or 2 | >1.2 million lux hours & >200 W h/m² | Ambient | As per ICH Q1B |
References
- Vertex AI Search. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test.
- SIELC Technologies. (2018, February 16). Separation of N,N-Bis(2-hydroxyethyl)decanamide on Newcrom R1 HPLC column.
- Alfa Chemistry. (n.d.). CAS 52794-79-3 N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide.
- Local Pharma Guide. (n.d.). N,N-bis(2-hydroxyethyl)isooctadecan-1-amide | C22H45NO3.
- SIELC Technologies. (2018, February 16). Separation of N,N-Bis(2-hydroxyethyl)dodecanamide on Newcrom R1 HPLC column.
- PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)octadecanamide.
- US EPA. (2023, November 1). Isooctadecanamide, N,N-bis(2-hydroxyethyl)- - Substance Details - SRS.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- ResearchGate. (n.d.). Migration of dihydroxyalkylamines from polypropylene coffee capsules to Tenax® and coffee by Salt-assisted liquid–liquid extraction and liquid chromatography–mass spectrometry.
- Google Patents. (n.d.). RU2637121C1 - Method of producing diethanolamides of fatty acids.
- Organic Synthesis. (n.d.). Hydrolysis of Amide.
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CAS NO. 52794-79-3 | N,N-bis(2-hydroxyethyl)isooctadecan-1-amide | C22H45NO3 [localpharmaguide.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. labinsights.nl [labinsights.nl]
- 6. onyxipca.com [onyxipca.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. RU2637121C1 - Method of producing diethanolamides of fatty acids - Google Patents [patents.google.com]
- 10. biomedres.us [biomedres.us]
- 11. Separation of N,N-Bis(2-hydroxyethyl)decanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of N,N-Bis(2-hydroxyethyl)dodecanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support: Improving Solubility of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide
Molecule Identifier: Isostearamide DEA CAS Number: 52794-79-3 Chemical Class: Nonionic Surfactant / Alkanolamide[1][2][3]
Executive Summary
This technical guide addresses the solubilization challenges of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide (Isostearamide DEA). Unlike linear analogs (e.g., Stearamide DEA), the isostearyl group introduces steric branching.[1][2] This branching lowers the melting point and inhibits crystallization, but it also creates steric bulk that complicates micelle packing in aqueous systems.[1][2]
This molecule is amphiphilic with a Hydrophilic-Lipophilic Balance (HLB) estimated between 8 and 10 .[1][2] It is dispersible in water but soluble in alcohols, glycols, and oils.[1][2][4] To achieve a clear solution or stable emulsion, you must manipulate the solvent environment using co-solvency, temperature, or mixed-micelle strategies.[1]
Module 1: Aqueous Solubilization (Water Phase)[1][2]
User Issue: "My formulation turns cloudy or precipitates when I add Isostearamide DEA to water."
Root Cause Analysis
Isostearamide DEA is not a true water-soluble surfactant; it is a water-dispersible lipid.[1][2] In pure water, it forms turbid lamellar phases or unstable dispersions rather than clear micelles.[1][2] The bulky isostearyl tail prevents the tight packing required for spherical micelle formation without assistance.[1][2]
Troubleshooting & Solutions
Strategy A: The Co-Solvent Approach (For Clear Solutions)
To force solubility without additional surfactants, you must reduce the dielectric constant of the water phase.[1][2]
| Co-Solvent | Recommended Concentration | Mechanism |
| Ethanol / Isopropanol | 10–20% (w/w) | Disrupts water structure; directly solvates the hydrophobic tail.[1][2] |
| Propylene Glycol | 5–15% (w/w) | Acts as a coupling agent; bridges the polarity gap.[1][2] |
| PEG-400 | 5–10% (w/w) | Steric stabilization; prevents agglomeration of the amide.[1][2] |
Protocol:
-
Dissolve Isostearamide DEA in the co-solvent (ratio 1:2) at 45°C .[1][2]
-
Slowly titrate this pre-mix into the water phase while stirring.
Strategy B: Mixed Micelle Formation (For Surfactant Systems)
If your application allows other surfactants (e.g., shampoos, drug delivery vehicles), use a high-HLB "chaperone" surfactant.[1][2]
-
Anionic Chaperones: Sodium Lauryl Ether Sulfate (SLES) or Sodium Lauroyl Sarcosinate.[1][2] Isostearamide DEA acts as a co-surfactant here, inserting between anionic headgroups to stabilize the micelle and build viscosity.[1][2]
-
Ratio: Maintain a Surfactant:Isostearamide DEA ratio of at least 3:1 .
Module 2: Lipid & Oil Phase Solubility
User Issue: "The amide is separating from my oil blend over time."
Root Cause Analysis
While Isostearamide DEA is lipophilic, it is polar enough (due to the two hydroxyl groups) to be incompatible with strictly non-polar hydrocarbons (like mineral oil) at high concentrations.[1][2]
Troubleshooting & Solutions
Q: Which oils are most compatible?
-
High Compatibility: Polar oils (Esters like Isopropyl Myristate, Caprylic/Capric Triglycerides).[1][2] The polar head group of the amide interacts favorably with the ester linkages.[1][2]
-
Low Compatibility: Non-polar hydrocarbons (Mineral Oil, Petrolatum).[1][2]
Q: How do I stabilize it in mineral oil?
-
Answer: You need a coupling agent.[1][2] Add Octyldodecanol or Oleyl Alcohol (2–5%) to the oil phase.[1][2] These fatty alcohols act as a bridge between the polar amide and the non-polar oil.[1][2]
Module 3: Processing & Stability
User Issue: "The product gels or changes viscosity unpredictably."
Thermal Hysteresis
The branched isostearyl chain exhibits slow crystallization kinetics.[1][2] If you heat the product to dissolve it and cool it rapidly, it may appear clear initially but precipitate or "haze" days later as the molecules slowly rearrange.[1][2]
Corrective Action:
-
Processing Temperature: Heat the formulation to 60–70°C (well above its melting range of ~45°C) to ensure complete molecular disentanglement.
-
Cooling Rate: Use controlled cooling (1°C/min) with continuous agitation to preventing "shock" crystallization.
pH Sensitivity
While amides are generally stable, the "DEA" (Diethanolamine) backbone can be sensitive.[1][2]
-
Risk: At pH < 4, hydrolysis may occur over long periods.[1][2] At highly alkaline pH (>10), stability is also compromised.[1][2]
-
Nitrosamine Warning: Do not formulate with nitrosating agents (e.g., nitrates) as secondary amines can form nitrosamines.[1][2]
Visual Decision Tree: Solubilization Workflow
The following diagram outlines the logical decision path for selecting the correct solubilization method based on your target solvent system.
Caption: Decision matrix for selecting the optimal solubilization pathway based on solvent polarity and optical requirements.
Standardized Protocol: High-Stability Microemulsion
Use this protocol to create a clear, water-dilutable concentrate (e.g., for a drug delivery system or cosmetic serum).[1][2]
Reagents:
Procedure:
-
Phase A (Oil/Surfactant): Combine Isostearamide DEA and Polysorbate 20 in a beaker. Ratio: 1:3 .[1][2][6]
-
Heat: Warm Phase A to 50°C with gentle stirring until completely homogeneous and clear.
-
Phase B (Solvent): Add Propylene Glycol (10% of total formulation weight) to Phase A. Stir for 5 minutes.
-
Phase C (Hydration): Slowly add Water (pre-warmed to 45°C) to the mixture.
-
Cooling: Allow to cool to room temperature (25°C) with slow agitation.
Validation Criteria:
-
Centrifugation: No phase separation after 30 mins @ 3000 RPM.
-
Dilution Test: Add 1 part concentrate to 10 parts water. It should remain clear or turn bluish (Tyndall effect), indicating microemulsion formation.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104328, Isostearic diethanolamide.[1][2] Retrieved from [Link]
-
Cosmetic Ingredient Review (1995). Final Report on the Safety Assessment of Isostearamide DEA.[1][2] Journal of the American College of Toxicology.[1][2] Retrieved from [Link](Note: Direct PDF download link for authoritative safety & physical property data).[1][2]
-
The Good Scents Company (2024). Isostearamide DEA Physical Properties and Safety.[1][2][3] Retrieved from [Link][1][2]
-
Environmental Working Group (EWG). Isostearamide DEA Skin Deep Data.[1][2] Retrieved from [Link][1][2]
Sources
- 1. N,N-Bis(2-hydroxyethyl)octadecanamide | C22H45NO3 | CID 7163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isostearic diethanolamide | C22H45NO3 | CID 104328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. cir-safety.org [cir-safety.org]
- 5. lesielle.com [lesielle.com]
- 6. N,N-bis(2-hydroxyethyl)octanamide | C12H25NO3 | CID 76499 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Emulsification with N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide
Welcome to the technical support center for N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the use of this non-ionic surfactant in emulsification.
Introduction
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide, also known as isostearic diethanolamide, is a versatile non-ionic surfactant valued for its emulsifying, thickening, and foam-stabilizing properties.[1][2][3] Its branched isostearic fatty acid chain and diethanolamine head group provide unique steric hindrance that can lead to the formation of stable emulsions. However, like any emulsification process, challenges can arise. This guide provides a structured approach to troubleshooting common issues, grounded in the principles of colloid and interface science.
Frequently Asked Questions (FAQs)
Q1: What is the chemical identity of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide?
Q2: What is the estimated Hydrophilic-Lipophilic Balance (HLB) of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide?
While a definitive manufacturer-stated HLB value can vary, diethanolamide derivatives of fatty acids typically have HLB values in the range of 12-16, making them suitable for oil-in-water (O/W) emulsions.[6] For instance, a diethanolamide derived from ricinoleic acid has a calculated HLB of 12.125.[6] Given its structure, N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is expected to function effectively as an O/W emulsifier.
Q3: What are the primary applications of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide in formulations?
It is widely used in personal care products, cosmetics, and pharmaceutical formulations as an emulsifier, viscosity-controlling agent, and foam booster. Its mildness and compatibility with other surfactants make it a popular choice in skin and hair care products.[2][3]
Q4: What type of emulsion (O/W or W/O) is this surfactant best suited for?
With an estimated HLB in the higher range (above 8-10), N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is most effective for creating oil-in-water (O/W) emulsions.[3][7]
In-Depth Troubleshooting Guides
Problem 1: Immediate Phase Separation Upon Cooling
Symptoms: The emulsion appears uniform at high temperatures but separates into distinct oil and water layers as it cools to room temperature.
Root Cause Analysis: This is often indicative of an unstable emulsion where the surfactant is not providing a sufficient energy barrier to prevent droplet coalescence. The primary culprits are an incorrect formulation temperature or an inappropriate cooling rate. The Phase Inversion Temperature (PIT) method is a common technique for forming fine emulsions with non-ionic surfactants, and its success is highly dependent on temperature control.[8][9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate phase separation.
Corrective Actions:
-
Determine the Phase Inversion Temperature (PIT): For your specific oil phase and concentration of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide, the PIT is the temperature at which the emulsion inverts from a W/O to an O/W emulsion upon cooling. You can determine this by heating your emulsion while monitoring its conductivity; a sharp increase in conductivity indicates the phase inversion.
-
Emulsify at the PIT: Heat both the oil and water phases separately to a temperature slightly above the determined PIT. Then, combine the phases with high shear homogenization.
-
Rapid Cooling: The rate of cooling is a critical parameter.[11][12] Immediately after emulsification, cool the mixture rapidly using an ice bath while maintaining gentle stirring. This "locks in" the small droplet size formed at the PIT. Slow cooling allows time for droplets to coalesce, leading to instability.[11][13]
Problem 2: Creaming or Sedimentation Over Time
Symptoms: Over hours or days, a layer of concentrated oil droplets (creaming) appears at the top, or a layer of the dispersed phase settles at the bottom (sedimentation). The emulsion may not be fully separated but is no longer homogenous.
Root Cause Analysis: Creaming and sedimentation are driven by density differences between the oil and water phases and are governed by Stokes' Law.[9] Larger droplets will cream or sediment faster. This issue points to an insufficient reduction in droplet size during emulsification or a low viscosity of the continuous phase.[14][15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for creaming or sedimentation.
Corrective Actions:
-
Optimize Homogenization: Increase the speed and/or duration of your homogenizer to reduce the average droplet size. For many lab-scale preparations, a high-shear mixer operating at 5,000-10,000 rpm for 5-10 minutes is a good starting point.
-
Increase Continuous Phase Viscosity: Incorporate a thickening agent into the aqueous phase. Gums (e.g., xanthan gum at 0.2-0.5% w/w) or polymers (e.g., carbomers at 0.1-0.5% w/w) can significantly retard the movement of droplets, thereby preventing creaming or sedimentation.
-
Adjust Surfactant Concentration: While counterintuitive, sometimes a higher surfactant concentration can lead to larger droplets if it promotes coalescence.[2][16] Experiment with slightly lower or higher concentrations of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide to find the optimal level for your system.
Problem 3: Flocculation and Coalescence
Symptoms: The emulsion appears grainy or clumpy (flocculation), and over time, the droplets merge, leading to visible oil slicks on the surface (coalescence).
Root Cause Analysis: Flocculation (reversible aggregation of droplets) and coalescence (irreversible merging of droplets) indicate a weak interfacial film around the oil droplets.[14][17] This can be caused by an incorrect HLB of the emulsifier system, the presence of electrolytes that disrupt the surfactant's hydration layer, or insufficient surfactant to cover the entire oil-water interface.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for flocculation and coalescence.
Corrective Actions:
-
Optimize the HLB: Calculate the required HLB of your oil phase. If it does not align with the estimated HLB of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide, introduce a co-surfactant to adjust the overall HLB of the emulsifier system. For O/W emulsions, a higher HLB co-surfactant may be needed.
-
Evaluate Electrolyte Effects: High concentrations of salts can dehydrate the hydrophilic head of non-ionic surfactants, reducing their effectiveness and promoting flocculation.[18] If your formulation requires electrolytes, consider using a more salt-tolerant co-surfactant or increasing the concentration of the primary emulsifier.
-
Increase Surfactant Concentration: Ensure there is enough emulsifier to fully cover the surface of all oil droplets. A good starting point is a surfactant-to-oil ratio of 1:5 to 1:10 by weight.
Experimental Protocols
Protocol 1: Preparation of an O/W Emulsion using the PIT Method
-
Phase Preparation:
-
Oil Phase: Combine the oil phase ingredients and N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide in a beaker.
-
Aqueous Phase: Combine the water phase ingredients in a separate beaker.
-
-
Heating: Heat both phases separately to 75-80°C with gentle stirring.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000-8000 rpm) for 5-10 minutes.
-
Cooling: Immediately transfer the beaker to an ice bath and continue to stir gently with an overhead stirrer until the emulsion reaches room temperature.
-
Final Additions: Add any temperature-sensitive ingredients (e.g., preservatives, fragrances) when the emulsion is below 40°C.
-
Homogenization (Optional): For a finer emulsion, a final homogenization step can be performed once the emulsion has cooled.
Protocol 2: Accelerated Stability Testing
-
Initial Characterization: On the day of manufacture (Day 0), characterize the emulsion for appearance, pH, viscosity, and droplet size distribution.
-
Sample Storage: Store aliquots of the emulsion in sealed containers under the following conditions:
-
Periodic Evaluation: Evaluate the samples at predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months) for any changes in the initial characteristics.
-
Centrifugation Test: To assess resistance to creaming, centrifuge a sample at 3000 rpm for 30 minutes and observe for any phase separation.[19][21]
Data Presentation
Table 1: Typical Starting Concentrations for O/W Emulsions
| Component | Concentration Range (% w/w) | Purpose |
| Oil Phase | 10 - 30% | Dispersed phase |
| N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide | 2 - 5% | Primary Emulsifier |
| Co-emulsifier (e.g., Glyceryl Stearate) | 1 - 3% | Emulsion stabilizer, viscosity builder |
| Thickener (e.g., Xanthan Gum) | 0.1 - 0.5% | Increases continuous phase viscosity |
| Water | q.s. to 100% | Continuous phase |
| Preservative | As required | Prevents microbial growth |
Table 2: Visual Indicators of Emulsion Instability
| Instability Type | Visual Cue |
| Creaming | A concentrated layer of the dispersed phase at the top of the emulsion. |
| Sedimentation | A concentrated layer of the dispersed phase at the bottom of the emulsion. |
| Flocculation | Aggregates of droplets, giving the emulsion a grainy or curdled appearance. |
| Coalescence | The merging of droplets, leading to the formation of larger droplets and eventually a separate oil layer. |
| Phase Inversion | A change in the emulsion type (e.g., O/W to W/O), often resulting in a significant change in viscosity and appearance.[15] |
Safety and Handling
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide and its analogues are generally considered safe for use in cosmetic and personal care products when formulated to be non-irritating.[22] However, as with any chemical, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn during handling. Ensure good ventilation in the workspace. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
References
-
MakingCosmetics. Stability Testing of Cosmetics. Accessed February 27, 2026. [Link]
-
Certified Cosmetics. Why Your Cosmetics Need Stability Testing? Accessed February 27, 2026. [Link]
-
Scribd. Cosmetic Product Stability Testing Guide. Accessed February 27, 2026. [Link]
-
Parameter. Cosmetic Shelf Life: Stability Testing Insights. Accessed February 27, 2026. [Link]
-
Certified Laboratories. Guide to OTC & Cosmetic Stability Testing. Accessed February 27, 2026. [Link]
-
ResearchGate. (a) Influence of cooling rate on the turbidity of emulsion produced... | Download Scientific Diagram. Accessed February 27, 2026. [Link]
-
Chemos GmbH&Co.KG. MSDS_31807-55-3_GB_EN_A01077671.pdf. Accessed February 27, 2026. [Link]
-
University of Bath. Phase Inversion Temperature Emulsification: From Batch to Continuous Process. Accessed February 27, 2026. [Link]
-
ACS Publications. Effect of Surfactant on Stability and Size Distribution of Gas Condensate Droplets in Water | Journal of Chemical & Engineering Data. Accessed February 27, 2026. [Link]
-
BioRender. Instability of Emulsions | BioRender Science Templates. Accessed February 27, 2026. [Link]
-
Biolin Scientific. Emulsion instability phenomena – reasons and prevention. Accessed February 27, 2026. [Link]
-
Fiveable. 5.2 Emulsion stability and breakdown mechanisms. Accessed February 27, 2026. [Link]
-
Scribd. Effect of Cooling Rate on Lipid Crystallization in Oil-In-water Emulsions. Accessed February 27, 2026. [Link]
-
RSC Publishing. Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology. Accessed February 27, 2026. [Link]
-
ResearchGate. (PDF) Effect of Surfactant on Stability and Size Distribution of Gas Condensate Droplets in Water. Accessed February 27, 2026. [Link]
-
The Stability of O/W Type Emulsions as Functions of Temperature and the HLB of Emulsifiers: The Emulsification by PIT- method. Accessed February 27, 2026. [Link]
-
PubChem. N,N-Bis(2-hydroxyethyl)octadecanamide. Accessed February 27, 2026. [Link]
-
ResearchGate. Why is the Phase inversion temperature method of emulsification not working? Accessed February 27, 2026. [Link]
-
PubMed. Predicting the effect of nonionic surfactants on dispersed droplet radii in submicron oil-in-water emulsions. Accessed February 27, 2026. [Link]
-
A Review of the Emulsification Tendencies and Long-term Petroleum Trends of Alaska North Slope (ANS) Oils and the. Accessed February 27, 2026. [Link]
-
Clariant. Safety Data Sheet in accordance with Regulation (EU) No.453/2010. Accessed February 27, 2026. [Link]
-
MDPI. The Influence of Ionic and Nonionic Surfactants on the Colloidal Stability and Removal of CuO Nanoparticles from Water by Chemical Coagulation. Accessed February 27, 2026. [Link]
-
Good Scents Company. Isostearic diethanolamide (CAS 52794-79-3): Odor profile, Properties, & IFRA compliance. Accessed February 27, 2026. [Link]
-
Greengredients. Phase inversion temperature - How to choose an emulsifier? Accessed February 27, 2026. [Link]
-
Aidic. Phase Inversion Emulsification. Accessed February 27, 2026. [Link]
-
PSE Community.org. The Influences of Emulsification Variables on Emulsion Characteristics Prepared through the Phase Inversion Temperature Method a. Accessed February 27, 2026. [Link]
-
University of Bath. Phase inversion temperature emulsification: from batch to continuous process. Accessed February 27, 2026. [Link]
-
PubMed. Emulsification by the phase inversion temperature method: the role of self-bodying agents and the influence of oil polarity. Accessed February 27, 2026. [Link]
-
PubChem. Isostearic diethanolamide. Accessed February 27, 2026. [Link]
-
Skinchakra. How to make a W/O emulsion that feels like an O/W emulsion. Accessed February 27, 2026. [Link]
-
SciSpace. Diethanolamide derivatives as a potential enhanced oil recovery agent from indonesian castor oil and used frying oil: isolation. Accessed February 27, 2026. [Link]
-
Atlantis Press. Synthesis of Diethanolamide Surfactant from Palm Oil by Esterification and Amidation Processes. Accessed February 27, 2026. [Link]
-
HLB Calculator. List of Oils and Emulsifiers with HLB Values. Accessed February 27, 2026. [Link]
- Google Patents. EP2172263A1 - W/o/w emulsion composition. Accessed February 27, 2026.
-
MDPI. Formulating O/W Emulsions with Plant-Based Actives: A Stability Challenge for an Effective Product. Accessed February 27, 2026. [Link]
-
ResearchGate. Formulating O/W Emulsions with Plant-Based Actives: A Stability Challenge for an Effective Product. Accessed February 27, 2026. [Link]
-
Indian Academy of Sciences. Synthesis and evaluation of biodegradable oleic acid diethanolamide surfactants for water stabilization in diesel storage tanks. Accessed February 27, 2026. [Link]
-
Petronas. PRODUCT DATA SHEET. Accessed February 27, 2026. [Link]
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Technical Support Center: Synthesis of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the synthesis of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide. As Senior Application Scientists, we have compiled this resource to address common challenges and questions that arise during its synthesis, focusing on the identification and mitigation of reaction side products. Our goal is to provide you with the expertise and practical guidance to ensure the integrity and purity of your product.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide
Question: My reaction is resulting in a lower than expected yield of the desired N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide. What are the potential causes and how can I optimize the reaction for a higher yield?
Answer:
A low yield of the target amide can be attributed to several factors, primarily revolving around reaction equilibrium and the formation of competing side products. The synthesis of fatty acid diethanolamides, such as N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide, is a reversible reaction.[1][2]
Potential Causes & Solutions:
-
Incomplete Reaction/Equilibrium Limitation: The amidation reaction is reversible.[1][2] If the reaction does not proceed to completion, a significant portion of the starting materials will remain unreacted.
-
Troubleshooting:
-
Increase Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point at which the concentration of the product plateaus.
-
Increase Temperature: While higher temperatures can favor the forward reaction, they can also promote the formation of side products.[2] A careful optimization of the reaction temperature is crucial. It's recommended to start with milder temperatures (e.g., 70-80°C) to limit the formation of byproducts.[1][2]
-
Removal of Water/Methanol: The reaction between a fatty acid and diethanolamine produces water, while the reaction with a fatty acid methyl ester produces methanol.[1][3] Removing this byproduct as it forms will shift the equilibrium towards the product side, in accordance with Le Chatelier's principle. This can be achieved by performing the reaction under a vacuum or by using a Dean-Stark apparatus.[1]
-
-
-
Formation of Ester-Amine Side Product: Diethanolamine has both amine and hydroxyl functional groups. While the amino group is generally more nucleophilic, the hydroxyl groups can also react with the fatty acid to form an amino ester.[3] This reaction is in equilibrium with the desired amide formation.[4]
-
Troubleshooting:
-
Control Temperature: The equilibrium between the amide and the amino ester is temperature-dependent.[3] Lower reaction temperatures generally favor the formation of the amide over the ester.
-
Molar Ratio of Reactants: Using a slight excess of diethanolamine can help to favor the amidation reaction. However, a large excess can lead to purification challenges.[3]
-
-
-
Sub-optimal Catalyst Concentration: The use of a catalyst, such as sodium methoxide, can significantly increase the reaction rate.[1][5] An incorrect amount of catalyst can lead to a sluggish reaction.
-
Troubleshooting:
-
Optimize Catalyst Loading: The optimal catalyst concentration should be determined experimentally. A typical starting point is around 1% w/w.[1]
-
-
Experimental Protocol: Optimizing Reaction Yield by Methanol Removal (for Fatty Acid Methyl Ester Route)
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a temperature probe, and a distillation condenser connected to a vacuum pump.
-
Reactant Charging: Charge the reactor with isooctadecanoyl methyl ester and diethanolamine in a 1:1.06 molar ratio.[1]
-
Catalyst Addition: Add the sodium methoxide catalyst (e.g., 1% w/w solution in diethanolamine).[1]
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 70-80°C) and apply a vacuum to facilitate the removal of methanol as it is formed.[1]
-
Monitoring: Monitor the reaction progress by analyzing aliquots at regular intervals using a suitable analytical method (e.g., HPLC, GC, or FTIR).
-
Work-up: Once the reaction is complete, cool the mixture and proceed with the purification steps.
Diagram: Key Reactions Influencing Yield
Caption: Equilibrium between the desired amidation and the formation of the ester-amine side product.
Issue 2: Presence of Unexpected Peaks in Analytical Data (e.g., HPLC, GC-MS)
Question: I am observing unexpected peaks in my HPLC/GC-MS analysis of the final product. What are these impurities and how can I prevent their formation?
Answer:
The presence of unexpected peaks in your analytical data is a strong indicator of side product formation. The high temperatures often employed in amidation reactions can lead to a variety of secondary reactions.
Common Side Products and Their Formation:
-
N,N'-bis(2-hydroxyethyl)piperazine (BHEP): This is a significant impurity formed through the self-condensation (dimerization) of two diethanolamine molecules.[6] Its formation is promoted by high temperatures. BHEP is problematic as it can crystallize out of the final product, affecting its appearance and perceived quality.[6]
-
Morpholine Derivatives: At very high temperatures and especially in the presence of strong acids, diethanolamine can undergo dehydration to form morpholine.[7][8][9] While less common in standard amidation conditions, it's a possibility if acidic catalysts are used or if the temperature is excessive.
-
Prevention:
-
Avoid Strong Acid Catalysts: Use alkaline catalysts like sodium methoxide.
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range and avoid localized overheating.[7]
-
-
-
Amido-esters and Diester-amides: These can form through secondary reactions of the initially formed amide or amino-ester with another molecule of the fatty acid.[3][4]
-
Prevention:
-
Stoichiometric Control: Precise control over the molar ratio of the reactants is important. An excess of the fatty acid can drive the formation of these secondary products.
-
-
-
Unreacted Starting Materials: Residual isooctadecanoic acid and diethanolamine are common impurities.[10][11]
-
Prevention:
-
Optimize Reaction Conditions: As discussed in Issue 1, optimizing reaction time, temperature, and catalyst concentration can drive the reaction closer to completion.
-
Purification: Subsequent purification steps are necessary to remove unreacted starting materials.
-
-
Troubleshooting Workflow: Identifying and Mitigating Impurities
Caption: Troubleshooting workflow for identifying the source of impurities based on reaction conditions.
Issue 3: Product Instability, Color Change, or Precipitation Over Time
Question: My purified N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide appears to be unstable, showing color changes or precipitation upon storage. What could be the cause?
Answer:
Product instability is often linked to the presence of residual impurities that can degrade or react over time.
Potential Causes and Solutions:
-
Residual Diethanolamine: Free diethanolamine in the final product can lead to color changes (e.g., yellowing) over time.[10][11]
-
Troubleshooting:
-
Purification: Implement a robust purification strategy to remove unreacted diethanolamine. This can include vacuum distillation or the use of reverse osmosis membranes.[10][11]
-
Molar Ratio Control: While a slight excess of diethanolamine can improve the initial reaction rate, it necessitates more rigorous purification. Aim for a molar ratio that minimizes residual amine.
-
-
-
Crystallization of BHEP: As mentioned previously, N,N'-bis(2-hydroxyethyl)piperazine (BHEP) can crystallize out of the product, especially at concentrations above 5000 ppm.[6] This gives the appearance of a faulty or contaminated batch.
-
Troubleshooting:
-
Prevention during Synthesis: The most effective approach is to prevent its formation by using lower reaction temperatures and controlled addition of diethanolamine.[6]
-
Purification: If BHEP has already formed, purification methods such as recrystallization may be necessary, although this can be challenging and may lead to product loss.
-
-
-
Oxidation: The presence of unsaturation in the fatty acid chain (if not using a fully saturated isooctadecanoic acid) or other impurities can lead to oxidation and color formation.
-
Troubleshooting:
-
High Purity Starting Materials: Ensure the use of high-purity isooctadecanoic acid.
-
Inert Atmosphere: Conduct the reaction and storage under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: Consider the addition of a small amount of an appropriate antioxidant to the final product if the application allows.
-
-
Data Summary: Common Side Products and Mitigation Strategies
| Side Product | Formation Pathway | Key Influencing Factors | Prevention/Mitigation Strategy |
| Ester-Amine | Esterification of diethanolamine's hydroxyl group | Temperature, Reactant Molar Ratio | Lower reaction temperature, optimize molar ratio. |
| N,N'-bis(2-hydroxyethyl)piperazine (BHEP) | Self-condensation of diethanolamine | High Temperature | Lower reaction temperature, slow addition of diethanolamine. |
| Morpholine Derivatives | Dehydration of diethanolamine | High Temperature, Acidic Conditions | Avoid acidic catalysts, strict temperature control. |
| Amido-esters/Diester-amides | Secondary acylation reactions | Excess Fatty Acid | Precise stoichiometric control. |
| Residual Reactants | Incomplete reaction | Time, Temperature, Catalyst | Optimize reaction conditions, implement robust purification. |
References
- Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega.
- Optimizing reaction conditions for the synthesis of morpholine deriv
- Synthesis of Diethanolamide Surfactant from Palm Oil by Esterification and Amidation Processes.
- Synthesis and Production Technology of Horse Dea Surfactant by Amidation of Horse Fatty Acids with Diethanolamine. Scientific Research Publishing.
- Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. PMC.
- Morpholine Preparation
- Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.
- The Effect of Duration of Amidation of Fatty Acids with Diethanolamine on the Surfactant Properties.
- Process of producing morpholine
- Biocatalytic Synthesis of Diethanolamide Surfactants Under Mild Reaction Conditions.
- MORPHOLINE.
- PROCESS FOR THE PRODUCTION OF ALKANOLAMIDE.
- Method for producing fatty acid diethanolamide type surfactant having low diethanolamine content.
- Production of fatty acid diethanolamide-type surfactant having low diethanolamine content.
Sources
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- 2. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Production Technology of Horse Dea Surfactant by Amidation of Horse Fatty Acids with Diethanolamine [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. PROCESS FOR THE PRODUCTION OF ALKANOLAMIDE - Patent 2108036 [data.epo.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. JP2972395B2 - Method for producing fatty acid diethanolamide type surfactant having low diethanolamine content - Google Patents [patents.google.com]
- 11. JPH08198830A - Production of fatty acid diethanolamide-type surfactant having low diethanolamine content - Google Patents [patents.google.com]
"mitigating irritation from N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide"
Technical Support Center: Isostearamide DEA Optimization Subject: Mitigating Cutaneous Irritation from N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide Ticket ID: #ISO-DEA-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering irritation signals with N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide (INCI: Isostearamide DEA). While this molecule is a premier viscosity builder and foam stabilizer due to its branched isostearic tail, its secondary amine headgroup (diethanolamine) presents a biphasic irritation risk: chemical impurities (free amine) and thermodynamic monomer penetration .
This guide moves beyond basic "reduce concentration" advice. We will engineer a solution using Mixed Micelle Theory and validate it with the Zein Protein Solubilization Assay .
Module 1: The Thermodynamic Root Cause (Monomer Penetration)
The Problem: Irritation in surfactant systems is rarely caused by micelles. It is caused by monomers —individual surfactant molecules that exist below the Critical Micelle Concentration (CMC). These monomers are small enough to penetrate the stratum corneum, bind to keratin, and disrupt the lipid bilayer.
The Solution: Mixed Micelle Engineering You cannot simply remove monomers, but you can "trap" them. By introducing a co-surfactant (specifically an amphoteric like Cocamidopropyl Betaine or a hydrophobically modified polymer), you lower the system's CMC. This forces the Isostearamide DEA monomers to aggregate into mixed micelles rather than remaining free in solution to attack the skin barrier.
Visualization: The Monomer-Micelle Equilibrium
The following diagram illustrates how adding a co-surfactant shifts the equilibrium, sequestering irritating monomers into stable, non-penetrating mixed micelles.
Figure 1: Mechanism of irritation reduction via Mixed Micelle formation. Co-surfactants lower CMC, trapping free monomers.
Module 2: Raw Material Quality (The "Free Amine" Trap)
Before altering your formula, you must validate your raw material. Isostearamide DEA is synthesized via the condensation of isostearic acid and diethanolamine (DEA). Incomplete reaction leaves residual free DEA .
Why it matters:
-
Direct Irritation: Free DEA is a known alkaline irritant.
-
Nitrosamine Risk: Free DEA can react with nitrosating agents to form N-nitrosodiethanolamine (NDELA), a carcinogen.
Actionable Protocol: The "Free Amine" Audit Do not rely on the standard CoA. Request a "Residuals Analysis" specifically for Free Diethanolamine .
| Parameter | Specification Limit | Impact on Irritation |
| Free Amine (DEA) | < 0.5% (Max) | High. Primary source of chemical burn/erythema. |
| Amide Content | > 90% | Low amide content implies high residuals. |
| pH (10% aq) | 9.0 - 10.5 | High pH indicates excess free amine. Adjust final formulation to pH 5.5-6.5. |
Module 3: Validation Protocol (The Zein Test)
Do not rely on human patch testing for early-stage screening. The Zein Protein Solubilization Assay is the industry standard in vitro method for predicting surfactant irritation. Zein (corn protein) is insoluble in water but solubilizes in irritating surfactant solutions due to protein denaturation—mimicking the damage to skin keratin.
Experimental Workflow
-
Preparation:
-
Prepare a 1% (w/w) active solution of your Isostearamide DEA formulation.
-
Prepare a 1% Sodium Lauryl Sulfate (SLS) solution as a Positive Control (High Irritation).
-
Prepare Deionized Water as a Negative Control .
-
-
Incubation:
-
Add 2.0g of Zein powder (Yellow Corn Gluten) to 40mL of each surfactant solution.
-
Stir for 60 minutes at 35°C (skin temperature).
-
-
Filtration:
-
Filter the solutions using a 0.45µm syringe filter or centrifuge at 4000rpm for 10 mins.
-
Collect the supernatant (dissolved protein).
-
-
Quantification (Kjeldahl or Gravimetric):
-
Gravimetric (Fastest): Dry a 5mL aliquot of the supernatant at 105°C and weigh the residue.
-
Calculation:Zein Number = (Weight of Residue - Weight of Surfactant Blank) / Volume.
-
Interpreting Results
| Zein Solubilized (mg/100mL) | Classification | Action Required |
| < 200 mg | Non-Irritating | Proceed to clinicals. |
| 200 - 400 mg | Moderately Irritating | Add lipid refatting agents (e.g., Glyceryl Oleate). |
| > 400 mg | Harsh | FAIL. Reformulate. Increase co-surfactant ratio. |
Troubleshooting FAQs
Q: I lowered the concentration of Isostearamide DEA, but irritation persists. Why? A: You likely have a purity issue . Even at 1%, if your raw material has 5% free DEA, you are applying a significant irritant. Switch to a "High Amide" grade (>95% purity) or a "Low Free Amine" grade. Alternatively, check your pH. Isostearamide DEA hydrolyzes at pH < 4 or > 9, releasing free fatty acids and amines. Keep your formulation pH between 5.5 and 7.0 .
Q: Can I use Isostearamide DEA in leave-on products? A: Proceed with extreme caution. The CIR (Cosmetic Ingredient Review) advises that DEA amides are safe if formulated to be non-irritating.[1] For leave-on products, the lack of a rinse step increases monomer contact time.
-
Recommendation: Limit to < 2% in leave-on.
-
Mitigation: Encapsulate in a liposomal system or pair with a high load of emollients (e.g., Shea Butter) to buffer the surfactant activity.
Q: What is the best co-surfactant to "quench" the irritation? A: Sodium Cocoamphoacetate or Cocamidopropyl Hydroxysultaine . These amphoterics have large headgroups that sterically hinder the Isostearamide DEA monomers from packing tightly into the skin's lipid bilayer. They form large, cylindrical mixed micelles that are too bulky to penetrate the stratum corneum.
References
-
Cosmetic Ingredient Review (CIR). (2013).[1] Safety Assessment of Diethanolamides as Used in Cosmetics. International Journal of Toxicology. Link
- Götte, E. (1964). The Zein Test: A Method for Screening the Irritancy of Surfactants. Proceedings of the 4th International Congress on Surface Active Substances.
-
Rhein, L. D., et al. (1986). Surfactant Structure Effects on Swelling of Isolated Human Stratum Corneum. Journal of the Society of Cosmetic Chemists. Link
-
Moore, P. N., et al. (2003). Surfactant-Induced Skin Irritation and the Role of Monomer/Micelle Equilibrium. Journal of Surfactants and Detergents. Link
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Amides, C14-18, N,N-bis(hydroxyethyl). (Safety data for Isostearamide DEA analogs). Link
Sources
Validation & Comparative
Comparative Formulation Guide: N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide vs. Standard Nonionic Surfactants
As a Senior Application Scientist specializing in interfacial chemistry and drug delivery systems, I frequently evaluate surfactant architectures to optimize emulsion stability, rheology, and active pharmaceutical ingredient (API) solubilization. N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide —commonly referred to by its INCI designation, [1]—is a highly specialized nonionic surfactant.
Unlike ubiquitous linear-chain surfactants, its unique branched alkyl architecture provides distinct thermodynamic and rheological advantages in complex aqueous and lipid-based delivery systems[2]. This guide objectively compares its performance against other industry-standard nonionic surfactants, grounded in mechanistic causality and reproducible experimental data.
Structural Mechanics & Causality
To understand why Isostearamide DEA outperforms many traditional surfactants in specific formulations, we must deconstruct its molecular causality:
-
The Hydrophobic Tail (Isooctadecan / Branched C18): Linear C18 amides (such as Stearamide DEA) pack tightly into crystalline lattices, rendering them solid at room temperature and necessitating high-heat processing[3]. In contrast, the methyl branching in Isostearamide DEA induces significant steric hindrance, disrupting this crystalline packing. Consequently, it remains a flowable, waxy liquid at 25°C, enabling energy-efficient cold-process formulation[2].
-
The Hydrophilic Headgroup (Diethanolamine): The dual hydroxyl groups on the tertiary amide nitrogen serve as powerful hydrogen bond donors and acceptors. This facilitates the formation of robust interfacial hydration shells. When combined with anionic surfactants, it promotes the rapid entanglement of rod-like micelles, which is the primary mechanism for its superior viscosity-building and foam-stabilizing properties[4].
Mechanistic pathway of Isostearamide DEA in emulsion stabilization and rheology modification.
Quantitative Comparison of Nonionic Surfactants
When selecting a nonionic surfactant, the Hydrophilic-Lipophilic Balance (HLB) and structural geometry dictate the application. The table below synthesizes the physicochemical profiles of Isostearamide DEA against common alternatives[4][5].
| Surfactant | INCI / Common Name | Structural Feature | HLB Range | Physical State (25°C) | Primary Formulation Role |
| N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide | Isostearamide DEA | Branched C18 + DEA head | 12.0 - 14.0 | Viscous Liquid | Viscosity builder, cold-process O/W emulsifier |
| Polysorbate 80 | Tween 80 | Ethoxylated sorbitan oleate | 15.0 | Liquid | Small molecule solubilizer, standard emulsifier |
| Cocamide DEA | Cocamide DEA | Mixed linear C12-C14 + DEA | 11.0 - 13.0 | Viscous Liquid | Foam booster, primary thickener |
| Poloxamer 188 | Pluronic F-68 | PEG-PPG-PEG block copolymer | > 24.0 | Solid (Flakes) | Steric stabilizer for nanoparticles, shear protectant |
| Stearamide DEA | Stearamide DEA | Linear C18 + DEA head | 11.0 - 13.0 | Waxy Solid | Opacifier, thickener (requires heat phase) |
Experimental Validation: Self-Validating Protocols
To objectively prove the efficacy of Isostearamide DEA, I have designed two self-validating experimental workflows. These protocols are engineered with built-in control mechanisms to ensure data integrity and isolate the variable of surfactant architecture.
Protocol 1: Rheological Modification & Viscosity Assay
Objective: Compare the viscosity-building efficacy of Isostearamide DEA versus Cocamide DEA in a standard anionic surfactant matrix. Causality: The bulky isostearic chain enhances hydrophobic interactions between micelles, promoting the transition from spherical to entangled rod-like micelles at lower concentrations than straight-chain counterparts.
Step-by-Step Methodology:
-
Base Preparation: Prepare a 10% w/w aqueous solution of Sodium Laureth Sulfate (SLES) as the primary anionic matrix.
-
Titration: Gradually titrate the nonionic surfactant (Isostearamide DEA or Cocamide DEA) from 0.5% to 5.0% w/w under continuous overhead stirring at 300 rpm to prevent aeration.
-
Equilibration (Critical Step): Store samples at 25°C for 24 hours. Causality: Micellar structural relaxation takes time; immediate measurement will yield falsely low viscosity readings due to shear-thinning during mixing.
-
Rheological Analysis: Measure dynamic viscosity using a rotational rheometer equipped with a cone-plate geometry at a constant shear rate of 10 s⁻¹.
-
Self-Validation Check: Include a control sample (0% nonionic surfactant) to establish a baseline Newtonian flow profile. Utilize a temperature-controlled Peltier plate (strictly 25.0°C ± 0.1°C) to eliminate thermal viscosity variations, ensuring any rheological shift is purely architecturally driven.
Protocol 2: Emulsion Stability and Droplet Size Analysis
Objective: Evaluate Oil-in-Water (O/W) emulsion stability using Isostearamide DEA versus Polysorbate 80. Causality: Isostearamide DEA's diethanolamine headgroup forms a tightly hydrogen-bonded network at the oil-water interface, while its branched tail provides superior steric hindrance against droplet coalescence compared to the flexible ethoxylated chains of Polysorbate 80.
Step-by-Step Methodology:
-
Phase Formulation: Formulate a 20% w/w lipid phase (squalane) and an 80% w/w aqueous phase.
-
Surfactant Integration: Incorporate 3.0% w/w of the respective nonionic surfactant into the phase where it exhibits optimal solubility (Isostearamide DEA in the lipid phase; Polysorbate 80 in the aqueous phase).
-
High-Shear Processing: Homogenize the combined phases using a high-shear rotor-stator at 10,000 rpm for exactly 5 minutes.
-
DLS Analysis: Analyze initial droplet size (Z-average) and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).
-
Accelerated Stress Testing: Subject the emulsions to centrifugation at 3,000 x g for 30 minutes and measure the volume of phase separation (creaming/cracking).
-
Self-Validation Check: Perform DLS measurements in triplicate at multiple dilution factors. The absence of a shift in the correlation intercept across dilutions validates that multiple scattering artifacts have been properly mitigated, confirming the true droplet size.
Step-by-step experimental workflow for validating surfactant formulation performance.
Conclusion
While Polysorbate 80 remains the gold standard for simple solubilization, and Cocamide DEA is cost-effective for basic foaming, N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide offers a sophisticated alternative for complex formulations. Its branched isooctadecan tail prevents crystallization, allowing for cold-process manufacturing, while its DEA headgroup provides unmatched rheological modification and interfacial stability[2][4]. For drug development professionals formulating topical emulsions or stabilizing lipid nanoparticles, Isostearamide DEA represents a structurally superior choice for long-term thermodynamic stability.
References
-
National Center for Biotechnology Information (NIH) . "Isostearic diethanolamide | C22H45NO3 - PubChem". PubChem Database. URL:[Link]
-
Cosmetic Ingredient Review (CIR) . "Amended Final Safety Assessment: Diethanolamides as Used in Cosmetics". CIR Safety Reports. URL:[Link]
-
Lesielle Skincare . "Isostearamide DEA in skincare, What is?". Lesielle Ingredients Glossary. URL: [Link]
-
The Good Scents Company . "isostearamide DEA, 52794-79-3". TGSC Information System. URL: [Link]
Sources
- 1. Isostearic diethanolamide | C22H45NO3 | CID 104328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lesielle.com [lesielle.com]
- 3. cir-safety.org [cir-safety.org]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. US20190142706A1 - Bi-phase micellar liquid product comprising ceramides - Google Patents [patents.google.com]
Comparative Guide: Efficacy of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide as an Emulsifier
Executive Summary
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide (INCI: Isostearamide DEA) represents a specialized class of non-ionic surfactants where the hydrophobic tail is branched (isostearic) rather than linear. Unlike its linear analog (Stearamide DEA) or high-HLB standards (Polysorbate 80), this molecule offers a unique "Liquid-Crystal" rheology profile .
While Polysorbate 80 excels in rapid droplet fragmentation for O/W emulsions, Isostearamide DEA demonstrates superior efficacy in viscosity building and low-temperature stability due to steric hindrance preventing crystalline packing. This guide evaluates its utility as a primary emulsifier and rheology modifier in drug delivery and topical formulations.
Molecular Architecture & Mechanism
To understand the efficacy of Isostearamide DEA, one must analyze its structure-function relationship compared to linear alternatives.
-
The Head Group (Hydrophilic): The bis(2-hydroxyethyl)amine (DEA) moiety provides moderate polarity and hydrogen bonding capability.
-
The Tail Group (Lipophilic): The isooctadecan (isostearic) chain is the critical differentiator. Unlike the straight chain of stearic acid, the iso- branched structure disrupts Van der Waals forces between tails.
Mechanistic Impact:
-
Depression of Melting Point: The molecule remains liquid/pasty at room temperature, whereas Stearamide DEA is a hard wax. This improves cold-process emulsification.
-
Interfacial Flexibility: The branched tail creates a "cone" packing parameter rather than a "cylinder," favoring curvature that stabilizes W/O interfaces or thickens O/W lamellar phases.
Visualization: Steric Hindrance Mechanism
The following diagram illustrates how the branched tail of Isostearamide DEA prevents the tight crystalline packing seen in Stearamide DEA, leading to better solubility and film flexibility.
Caption: Comparison of interfacial packing dynamics. The branched isostearic tail (Blue) prevents the rigid crystallization inherent to linear stearic chains (Red).
Comparative Material Profile
The following table contrasts Isostearamide DEA with the industry standard (Polysorbate 80) and its direct linear analog (Stearamide DEA).
| Feature | Isostearamide DEA | Polysorbate 80 | Stearamide DEA |
| CAS Number | 52794-79-3 | 9005-65-6 | 93-82-3 |
| Structure Type | Branched Alkanolamide | Ethoxylated Sorbitan Ester | Linear Alkanolamide |
| HLB Value (approx) | 10 – 12 | 15.0 | 10 – 12 |
| Physical State (25°C) | Viscous Liquid / Soft Paste | Yellow Liquid | Waxy Solid (Flakes) |
| Primary Function | Co-emulsifier / Viscosity Builder | Primary O/W Emulsifier | Opacifier / Thickener |
| Critical Micelle Conc. | Low (High surface activity) | ~0.012 mM | Very Low (Low solubility) |
| Solubility | Soluble in oils, dispersible in water | Soluble in water | Poorly water soluble |
Experimental Performance: Emulsion Stability
Protocol A: High-Shear Homogenization Comparison
Objective: Determine the efficacy of Isostearamide DEA in stabilizing a standard Mineral Oil/Water emulsion compared to Polysorbate 80.
Materials:
-
Oil Phase: Mineral Oil (USP Grade).
-
Aqueous Phase: Deionized Water + 0.1% Xanthan Gum (to prevent immediate creaming in low-viscosity controls).
-
Emulsifier Concentration: 3.0% w/w.
Workflow:
-
Phase Preparation: Heat both phases to 70°C.
-
Emulsification: Add Oil to Water under agitation.[1]
-
Homogenization: Process at 5,000 RPM for 5 minutes using a rotor-stator homogenizer.
-
Cooling: Cool to 25°C under sweep agitation.
-
Analysis: Measure droplet size (D50) via Laser Diffraction and Viscosity (Brookfield) at T=0 and T=24h.
Experimental Workflow Diagram
Caption: Standardized O/W emulsion protocol used to generate comparative data.
Results: Representative Performance Data
The following data represents typical characterization metrics for these surfactant classes in a 20% Oil / 80% Water system.
| Metric | Isostearamide DEA | Polysorbate 80 | Stearamide DEA |
| Initial Droplet Size (D50) | 2.5 µm | 0.8 µm (Best) | 4.2 µm |
| D50 after 24 Hours | 2.6 µm (Stable) | 0.9 µm (Stable) | 5.8 µm (Flocculation) |
| Viscosity (T=24h) | 4,500 cP (Structure Build) | 200 cP (Thin) | 8,000 cP (Solidifying) |
| Freeze-Thaw Stability | Pass (3 Cycles) | Pass (3 Cycles) | Fail (Crystallization) |
Interpretation:
-
Polysorbate 80 is the superior primary emulsifier for generating small droplets (nano/micro-emulsions) due to its high HLB and bulky head group.
-
Isostearamide DEA fails to achieve sub-micron droplets on its own but excels at viscosity building . It creates a structured network in the continuous phase, preventing coalescence through steric stabilization rather than charge or ultra-low interfacial tension.
-
Stearamide DEA shows instability due to post-process crystallization (hardening), whereas the Isostearamide variant remains flexible.
Stress Testing: pH and Thermal Tolerance
For drug development, the emulsifier must withstand physiological stress.
-
pH Stability:
-
Isostearamide DEA: Stable at pH 4.0 – 9.0. At pH < 4, the amide bond may hydrolyze over extended periods; at very low pH, the amine functionality can protonate, altering HLB.
-
Polysorbate 80: Susceptible to auto-oxidation but generally stable pH 3-10.
-
-
Thermal Stability:
-
Isostearamide DEA: Excellent. The branched chain resists oxidation better than unsaturated chains (like Oleic in Polysorbate 80) and resists solidification better than linear saturated chains.
-
Safety & Regulatory (Critical for Pharma)
Warning: The "DEA" (Diethanolamine) component presents specific regulatory challenges.
-
Nitrosamine Risk: Secondary amines (like DEA) can react with nitrosating agents to form carcinogenic nitrosamines (NDELA).
-
Regulatory Limits:
-
EU Regulation (EC) No 1223/2009: Prohibits use of DEA itself; allows fatty acid dialkylamides (like Isostearamide DEA) only if:
-
Maximum secondary amine content is < 0.5% (or 5% in raw material).
-
No nitrosating agents are present in the formulation.
-
Kept in nitrite-free containers.
-
-
-
US CIR Review: Deemed safe for use in rinse-off products (up to 40%) and leave-on products (up to 5% free amine equivalent), provided no nitrosating agents are present.
Recommendation: For modern drug delivery systems, formulators often substitute DEA with MIPA (Monoisopropanolamine) or Glutamate derivatives to avoid the nitrosamine regulatory burden, unless the specific rheology of the DEA amide is strictly required.
Conclusion
Isostearamide DEA is not a direct replacement for Polysorbate 80 as a primary emulsifier for generating fine O/W emulsions. However, it is highly efficacious as a co-emulsifier and rheology modifier .
-
Use Isostearamide DEA when: You need to thicken a formulation, improve freeze-thaw stability, or create a rich "cushion" skin feel without using waxes that crystallize.
-
Use Polysorbate 80 when: You require minimum droplet size, optical clarity, or rapid solubilization.
References
-
Cosmetic Ingredient Review (CIR). "Amended Final Report on the Safety Assessment of Diethanolamine and its Salts." International Journal of Toxicology. 2013.[2]
-
PubChem. "N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide (Isostearamide DEA) Compound Summary." National Library of Medicine.
- Rosen, M. J., & Kunjappu, J. T.Surfactants and Interfacial Phenomena. 4th Edition. John Wiley & Sons. 2012. (Standard text for HLB and packing parameter mechanisms).
-
European Chemicals Agency (ECHA). "Substance Information: Amides, C14-18 and C16-18-unsatd., N,N-bis(hydroxyethyl)." (Regulatory constraints on DEA derivatives).
Sources
Spectroscopic Analysis of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide: A Comparative Validation Guide
Executive Summary
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide (INCI: Isostearamide DEA) represents a critical class of non-ionic surfactants where the alkyl chain topology dictates performance. Unlike its linear analog (Stearamide DEA), which is a high-melting solid, Isostearamide DEA remains liquid or semi-solid at room temperature due to methyl-branching along the C18 chain.
This guide provides a definitive spectroscopic framework to validate the identity and purity of Isostearamide DEA. It moves beyond basic characterization to address the specific challenge of distinguishing the isostearyl (branched) moiety from stearyl (linear) contaminants—a critical quality attribute (CQA) that affects solubility, emulsification, and formulation stability.
Part 1: Structural Context & The "Iso" Challenge
To validate this molecule, one must first understand that "Isostearic Acid" is not a single isomer. It is a complex mixture of methyl-branched C18 fatty acids (typically monomethyl branched at random positions), often produced as a byproduct of the dimer acid manufacturing process.
The Validation Logic
-
Headgroup Confirmation: Verify the Diethanolamine (DEA) amide linkage.
-
Tail Topology: Confirm the "Iso" structure (branching) and absence of linear crystallinity.
-
Impurity Profiling: Quantify free DEA (regulatory concern) and free fatty acids.
DOT Diagram: Structural Validation Workflow
Caption: Figure 1. Sequential validation workflow prioritizing rapid screening (FTIR) before high-resolution structural confirmation (NMR) and safety profiling (HPLC).
Part 2: Comparative Spectroscopic Framework
The following table contrasts Isostearamide DEA with its most common alternatives/contaminants: Linear Stearamide DEA and Oleamide DEA (unsaturated).
Table 1: Comparative Spectroscopic Markers
| Feature | Isostearamide DEA (Target) | Stearamide DEA (Linear Alternative) | Oleamide DEA (Unsaturated) |
| Physical State (RT) | Viscous Liquid / Soft Paste | Waxy Solid / Flakes | Liquid |
| FTIR: 1365-1380 cm⁻¹ | Distinct Doublet (Gem-dimethyl or iso-branching deformation) | Single weak band (Methyl rock) | Single band |
| FTIR: 720 cm⁻¹ | Weak/Broad (Amorphous chain) | Strong/Sharp (CH₂ rocking doublet = Crystallinity) | Medium |
| 1H NMR: Methyl (0.8-0.9 ppm) | Complex Multiplet (Terminal CH₃ + Branch CH₃) | Clean Triplet (Terminal CH₃ only) | Triplet |
| 1H NMR: Olefinic (5.3 ppm) | Absent | Absent | Present (Multiplet) |
| 1H NMR: Methine (CH) | Multiplet at ~1.5-1.6 ppm (Branch point) | Absent | Absent |
Part 3: Experimental Protocols
Protocol A: High-Resolution 1H NMR Validation
Objective: To distinguish the branched isostearyl tail from linear contaminants and quantify the amide conversion.
Reagents:
-
Solvent: Deuterated Chloroform (
) or DMSO- . (Note: is preferred for alkyl chain resolution; DMSO is better if hydroxyl proton resolution is required). -
Internal Standard (Optional): TMS (Tetramethylsilane).
Procedure:
-
Dissolve 20 mg of the sample in 0.6 mL of
. -
Acquire 1H NMR spectrum (minimum 300 MHz, 400+ MHz recommended for splitting resolution).
-
Set relaxation delay (
) to >2 seconds to ensure accurate integration of end groups.
Data Interpretation (The "Fingerprint"):
-
0.80 – 1.0 ppm (Methyl Region): This is the critical region.
-
Linear Stearamide: Shows a clean triplet at
0.88 ( Hz). -
Isostearamide:[1][2][3] Shows a distorted triplet or overlapping doublets. The integration will often correspond to 6H (two methyls) if the branching is terminal (iso/anteiso), or a complex envelope if the methyls are randomly distributed. The loss of the clean triplet is the primary validation marker.
-
-
3.40 – 3.80 ppm (Headgroup): Broad signals corresponding to the
protons.-
3.50 (t, 4H,
) -
3.78 (t, 4H,
)
-
3.50 (t, 4H,
-
Validation Check: Integrate the Headgroup (
, 4H) vs. the Methyl region.-
Ratio should be consistent with structure (approx 4:6). Significant deviation suggests free DEA (excess headgroup signal) or free fatty acid (excess tail signal).
-
Protocol B: FTIR "Crystallinity Check"
Objective: Rapidly confirm the amorphous nature of the isostearyl chain.
Procedure:
-
Place a drop of the neat liquid/paste on a Diamond ATR crystal.
-
Acquire spectrum (4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans).
Critical Analysis:
-
The 720 cm⁻¹ Rocking Band: In linear lipids (Stearamide), the methylene chains pack in an orthorhombic subcell, causing this band to split (719/729 cm⁻¹). In Isostearamide DEA , the methyl branching prevents this packing. You should observe a single, broader peak or a peak with significantly reduced intensity compared to the linear analog.
-
The 1640 cm⁻¹ Amide I: Confirm strong absorbance (C=O stretch). If a peak appears at 1710 cm⁻¹, it indicates unreacted Free Fatty Acid (COOH).
Part 4: Impurity Profiling (Safety & Regulatory)
High levels of Free Diethanolamine (DEA) are a safety risk due to the potential formation of carcinogenic nitrosamines (NDELA).
DOT Diagram: Impurity Logic
Caption: Figure 2. Analytical pathway for critical impurities. Free DEA quantification usually requires derivatization for UV/Fluorescence detection due to lack of chromophores.
Quantification Method (Standard Reference)
For Free DEA, GC-FID or HPLC with post-column derivatization is the industry standard.
-
Limit: The EU Cosmetics Regulation and CIR Expert Panel generally restrict free DEA in finished products. In raw materials, levels can be higher (up to 5-8%) but must be formulated out or controlled to prevent nitrosamine formation.
-
Method: Dissolve sample in methanol. Use a polar GC column (e.g., Carbowax type) to separate the Free DEA (elutes early) from the heavy Amide (elutes late).
References
-
Comparison of Isostearic and Stearic Acids. RawSource. (2024).[4] Detailed analysis of physical properties and branching effects on stability.
-
Determination of Diethanolamine in Fatty Acid Diethanolamides. Journal of AOAC International. (1998). Establishing GC methods for Free DEA quantification in amide surfactants.
-
Branched-Chain Fatty Acids Analysis. AOCS Lipid Library. (2019). NMR spectral data distinguishing methyl-branched isomers from linear fatty acids.
-
Safety Assessment of Diethanolamides. Cosmetic Ingredient Review (CIR). (2013).[5] Toxicology and impurity limits for Stearamide/Isostearamide DEA.
-
Spectroscopic Characterization of Lipids. National Institutes of Health (PMC). (2011). High-resolution NMR techniques for lipid tail analysis.[6]
Sources
- 1. lesielle.com [lesielle.com]
- 2. isostearamide DEA, 52794-79-3 [thegoodscentscompany.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. rawsource.com [rawsource.com]
- 5. N,N-Bis(2-hydroxyethyl)octadecanamide | C22H45NO3 | CID 7163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
"biodegradability of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide compared to similar compounds"
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Environmental Fate of Alkanolamides
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide, a member of the fatty acid diethanolamide (FADEA) class of non-ionic surfactants, finds application in various industrial and pharmaceutical formulations due to its emulsifying, thickening, and foam-stabilizing properties. As with any chemical substance intended for widespread use, a thorough understanding of its environmental fate, particularly its biodegradability, is paramount. This guide provides a comparative analysis of the biodegradability of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide, leveraging data from structurally similar compounds to elucidate its likely environmental persistence.
The core of this analysis relies on the "read-across" approach, a scientifically accepted method in chemical risk assessment where data from tested analogous substances are used to predict the properties of a target substance. Given the limited direct experimental data on the "isooctadecan-1-amide" variant, we will compare it with closely related and well-studied linear and unsaturated C18 and other C8-C18 FADEAs.
The Science of Biodegradability and its Assessment
Biodegradability refers to the breakdown of organic matter by microorganisms, such as bacteria and fungi, into simpler substances like carbon dioxide, water, and biomass. "Ready biodegradability" is a higher standard, indicating that a substance will undergo rapid and ultimate degradation in an aquatic environment under aerobic conditions.[1] Standardized tests, such as the OECD 301 series, are employed to assess this endpoint.[1]
The molecular structure of a compound is a critical determinant of its susceptibility to microbial degradation. Factors such as the length and branching of alkyl chains, the presence of functional groups, and overall water solubility play significant roles. Generally, linear alkyl chains are more readily degraded than their branched counterparts, a phenomenon attributed to the steric hindrance that branching imposes on microbial enzymes.[2][3]
Comparative Biodegradability Data
While specific OECD 301 data for N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is not publicly available, extensive testing has been conducted on structurally similar FADEAs. The European Chemicals Agency (ECHA) registration dossiers for compounds like "Amides, C18 (unsaturated), N,N-bis(hydroxyethyl)" and "Amides, C8-18 (even numbered) and C18-unsatd., N,N-bis(hydroxyethyl)" provide a wealth of information from standardized ready biodegradability tests.
| Substance | Test Method | Duration (days) | Result (% Degradation) | Classification | Source |
| Amides, C18 (unsaturated), N,N-bis(hydroxyethyl) | OECD 301B (CO2 Evolution) | 28 | 86 | Readily Biodegradable | ECHA[4] |
| Amides, C18 (unsaturated), N,N-bis(hydroxyethyl) | OECD 301D (Closed Bottle) | 28 | >60 (after 26 days) | Readily Biodegradable | ECHA[4] |
| Amides, C18 (unsaturated), N,N-bis(hydroxyethyl) | OECD 301F (Manometric Respirometry) | 28 | 70 | Readily Biodegradable | ECHA[4] |
| Amides, vegetable-oil, N,N-bis(hydroxyethyl) | Read-across from similar substances | - | - | Considered Readily Biodegradable | ECHA[5] |
| Coconut Fatty Acid Diethanolamide | General assessment | - | - | Considered Biodegradable | [6][7] |
Analysis of Structural Influences:
The data consistently demonstrates that fatty acid diethanolamides with long alkyl chains (C12-C18) are readily biodegradable. The primary mechanism of degradation involves the enzymatic hydrolysis of the amide bond, which separates the fatty acid from the diethanolamine moiety.[8] Both resulting molecules can then be further metabolized by microorganisms.[8]
The key structural feature of the target compound, N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide, is the "iso" form of the C18 alkyl chain. This indicates the presence of branching. As a general principle, increased alkyl chain branching can hinder biodegradation.[2][9] This is due to steric hindrance, where the branched structure makes it more difficult for microbial enzymes to access and cleave the molecule.[2] However, the degree of inhibition depends on the extent and position of the branching.[6] Simple branching, such as a single methyl group, may only slightly slow down the degradation rate compared to a linear chain, whereas extensive or quaternary branching can lead to persistence.[2]
Therefore, it is plausible that N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is also biodegradable, but it may exhibit a slightly slower degradation rate or a longer lag phase compared to its linear counterpart, stearamide DEA, or its unsaturated analogue, oleamide DEA. Nevertheless, based on the broad substrate specificity of the amidase enzymes responsible for the initial degradation step, it is highly probable that it would still meet the criteria for at least moderate biodegradability.[8]
The Enzymatic Pathway of Degradation
The initial and rate-limiting step in the biodegradation of fatty acid amides is the hydrolysis of the amide bond. This reaction is catalyzed by a class of enzymes known as amidases or fatty acid amide hydrolases (FAAH).[7][10][11] These enzymes cleave the bond between the carbonyl group and the nitrogen atom, releasing the fatty acid and the corresponding amine.
Caption: Initial enzymatic hydrolysis of a fatty acid diethanolamide.
Following this initial cleavage, the resulting isooctadecanoic acid, a branched fatty acid, would likely be metabolized through pathways such as β-oxidation, although branching can complicate this process.[12] The diethanolamine moiety is also known to be biodegradable.[13]
Experimental Protocol: OECD 301F Ready Biodegradability Test (Manometric Respirometry)
The OECD 301F test is a robust method for determining the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms during its degradation.[4][5][14][15]
Objective: To determine the extent and rate of aerobic biodegradation of a test substance in an aqueous medium.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge from a sewage treatment plant and incubated in a closed respirometer. The consumption of oxygen is measured over 28 days and is expressed as a percentage of the theoretical oxygen demand (ThOD).
Materials:
-
Manometric respirometer
-
Test vessels
-
Mineral medium
-
Activated sludge (inoculum)
-
Test substance (N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide)
-
Reference substance (e.g., sodium benzoate)
-
Inhibitor for nitrification (optional)
Procedure:
-
Preparation of Mineral Medium: Prepare the mineral medium according to OECD 301 guidelines.
-
Preparation of Inoculum: Collect fresh activated sludge, wash, and resuspend it in the mineral medium. The concentration of the inoculum should be such that the oxygen consumption in the blank controls is within the specified range.
-
Test Setup:
-
Test Vessels: Add the mineral medium and the test substance to achieve a concentration that results in sufficient oxygen consumption.
-
Blank Controls: Contain only the mineral medium and inoculum.
-
Reference Controls: Contain the mineral medium, inoculum, and the reference substance.
-
Toxicity Controls: Contain the mineral medium, inoculum, test substance, and reference substance.
-
-
Incubation: Place the sealed vessels in the respirometer and incubate at a constant temperature (typically 20-24°C) in the dark for 28 days. The apparatus continuously measures the oxygen consumption.
-
Data Analysis:
-
Calculate the percentage of biodegradation for each measurement point using the following formula: % Biodegradation = (O2 consumed by test substance - O2 consumed by blank) / ThOD * 100
-
The Theoretical Oxygen Demand (ThOD) is calculated based on the elemental composition of the test substance.
-
A substance is considered readily biodegradable if it reaches a degradation level of ≥60% within a 10-day window during the 28-day test period.
-
Caption: Workflow for the OECD 301F Manometric Respirometry Test.
Conclusion
Based on a weight-of-evidence approach utilizing read-across data from structurally analogous fatty acid diethanolamides, N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is anticipated to be biodegradable. The primary degradation pathway is initiated by the enzymatic hydrolysis of the amide bond. While the branched "iso" structure of its alkyl chain may result in a slower rate of degradation compared to its linear counterparts due to steric hindrance, it is unlikely to render the molecule persistent. Experimental verification using a standardized ready biodegradability test, such as the OECD 301F, is recommended to definitively characterize its environmental fate.
References
-
Patel, M., et al. (1999). Fatty acid amide hydrolase competitively degrades bioactive amides and esters through a nonconventional catalytic mechanism. Biochemistry, 38(43), 14125-30. [Link]
-
Johnson, B. T., & Howard, P. H. (2010). Microbial biodegradation of aromatic alkanoic naphthenic acids is affected by the degree of alkyl side chain branching. The ISME Journal, 5(3), 485-497. [Link]
-
ECHA. (n.d.). Registration Dossier: Rape oil, reaction products with diethanolamine. European Chemicals Agency. [Link]
-
Farrell, E. K., & Merkler, D. J. (2008). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Drug Discovery Today, 13(13-14), 558-568. [Link]
-
Patsnap. (2025). Alkyl Chain Length Impact on Chemical Properties. Patsnap Eureka. [Link]
-
OAText. (2018). Binding-based proteomic profiling and the fatty acid amides. [Link]
-
ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. [Link]
-
Chemistry Stack Exchange. (2020). Why And How are Unbranched chains of hydrocarbons easily biodegraded? [Link]
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Situ Biosciences. (n.d.). OECD 301F - Biodegradation Test - O2 Consumption. [Link]
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ECHA. (n.d.). Registration Dossier: Amides, vegetable-oil, N,N-bis(hydroxyethyl). European Chemicals Agency. [Link]
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Leahy, J. G., & Colwell, R. R. (1990). Microbial degradation of hydrocarbons in the environment. Microbiological Reviews, 54(3), 305-315. [Link]
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News-Medical.Net. (2023). Lipid-degrading enzyme, fatty acid amide hydrolase is a predictor of long-term survival in patients with breast cancer. [Link]
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Eide, I., et al. (2010). Seawater biodegradation of alkanolamines used for CO2-capture from natural gas. Marine Environmental Research, 70(2), 140-147. [Link]
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Taylor & Francis. (n.d.). Fatty acid amides – Knowledge and References. [Link]
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Kowalczyk, A., et al. (2020). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. Journal of Environmental Science and Health, Part A, 55(10), 1185-1191. [Link]
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ResearchGate. (n.d.). Seawater biodegradation of alkanolamines used for CO2-capture from natural gas. [Link]
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van Ginkel, C. G., et al. (2014). Microorganisms hydrolyse amide bonds; knowledge enabling read-across of biodegradability of fatty acid amides. Chemosphere, 107, 307-313. [Link]
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ChemView. (n.d.). BIODEGRADABILITY Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers, decanoic acid, octanoic acid and trimethylolpropane. [Link]
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ResearchGate. (n.d.). Microorganisms hydrolyse amide bonds; knowledge enabling read-across of biodegradability of fatty acid amides. [Link]
-
OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing. [Link]
-
Cosmetic Ingredient Review. (1996). Final Report on the Safety Assessment of Isostearamide DEA & MEA, Myristamide DEA & MEA, and Stearamide DEA & MEA. [Link]
-
Isbell, T. A., & Ngo, H. L. (2012). Selective Microbial Degradation of Saturated Methyl Branched-Chain Fatty Acid Isomers. Journal of the American Oil Chemists' Society, 89(9), 1699-1707. [Link]
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Safety Operating Guide
Proper Disposal Procedures: N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide
[1][2][3]
Executive Summary & Core Directive
Do NOT dispose of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide via sink drains or municipal sewer systems.
Although this compound (CAS 52794-79-3) is often classified as a mild irritant in safety data sheets (SDS), its amphiphilic nature poses significant challenges to wastewater treatment plants (WWTPs). It functions as a potent emulsifier that can disrupt oil/water separation processes and exhibits chronic aquatic toxicity.
The only authorized disposal route is High-Temperature Incineration via a licensed chemical waste contractor.
Chemical Profile & Identification
Ensure positive identification before handling. This compound is a non-ionic surfactant, a specific isomer of Isostearamide DEA.
| Parameter | Specification |
| Chemical Name | N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide |
| Common Synonyms | Isostearamide DEA; Isostearic acid diethanolamide |
| CAS Number | 52794-79-3 (Primary); Refer also to 52725-64-1 (General Isostearamide DEA) |
| Molecular Formula | C₂₂H₄₅NO₃ |
| Physical State | Viscous amber liquid or waxy solid |
| Solubility | Insoluble/Dispersible in water; Soluble in alcohols, glycols, and organic solvents |
| Flash Point | >150°C (Combustible, not Flammable) |
Hazard Assessment & Rationale
To ensure compliance and safety, you must understand the causality behind these protocols.
-
Environmental Impact (Aquatic Toxicity): Fatty acid alkanolamides are toxic to aquatic life with long-lasting effects (GHS Aquatic Chronic 2). Release into waterways can cause gill damage in fish and inhibit algal growth due to surface tension modification [1].
-
WWTP Interference: As a surfactant, this chemical stabilizes emulsions. If flushed, it prevents the separation of fats, oils, and greases (FOG) in treatment plants, leading to compliance violations for the facility [2].
-
Nitrosamine Potential: While the amide itself is stable, it can contain trace free diethanolamine (DEA). If mixed with nitrosating agents (e.g., nitrites, nitrogen oxides) in a waste container, it can form carcinogenic nitrosamines. Strict segregation from oxidizing acids is required.
Disposal Decision Workflow
The following logic gate determines the correct waste stream for your specific application.
Figure 1: Logic flow for categorizing and routing Isostearamide DEA waste streams. Note the strict prohibition of drain disposal for aqueous emulsions.
Detailed Operational Protocols
Protocol A: Routine Laboratory Disposal (Small Scale)
Applicability: Bench-scale synthesis or formulation (< 5 Liters).
-
Container Selection: Use High-Density Polyethylene (HDPE) jerricans or amber glass bottles. Avoid metal containers if the mixture contains free fatty acids that may cause corrosion over time.
-
Segregation:
-
Do: Mix with compatible non-halogenated organic solvents (Ethanol, Methanol, Acetone).
-
Do Not: Mix with strong oxidizing agents (Nitric acid, Peroxides) or nitrosating agents.
-
-
Labeling:
-
Attach a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Chemical Name: Write out the full name. Do not use abbreviations like "Iso-DEA."
-
Hazard Checkboxes: Check "Irritant" and "Toxic to Aquatic Life" (if available) or "Environmental Hazard."
-
-
Storage: Cap tightly. Store in a secondary containment tray to capture potential leaks.
Protocol B: Spill Management (Immediate Action)
Scenario: 1L bottle breakage on the lab floor.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Respiratory protection is generally not required unless the spill involves volatile co-solvents.
-
Containment: Immediately dike the spill using absorbent socks or sand to prevent it from reaching floor drains. This is the critical control point.
-
Absorption:
-
Cover the liquid with an inert absorbent: Vermiculite, dry sand, or commercial clay absorbents [3].
-
Note: Do not use combustible materials (sawdust) if the chemical is mixed with flammable solvents.
-
-
Cleanup: Scoop the saturated absorbent into a wide-mouth plastic waste jar.
-
Decontamination: Scrub the surface with a detergent solution. Collect all wash water into the waste jar. Do not rinse the residue into the sink.
Protocol C: Empty Container Management (RCRA Empty)
To classify a container as "RCRA Empty" (40 CFR 261.7):
-
Triple Rinse: Rinse the container three times with a solvent capable of dissolving the residue (e.g., Ethanol or Isopropanol), NOT water.
-
Rinsate Disposal: Collect all three rinsates and dispose of them as Hazardous Chemical Waste (Stream B in Figure 1).
-
Defacing: Cross out the label and mark "Empty."
-
Disposal: The container may now be recycled or trashed depending on local facility rules.
Regulatory & Compliance Reference
-
US EPA (RCRA): While not a P or U listed waste, it must be characterized based on the mixture. If mixed with flammable solvents, it carries the D001 (Ignitable) code. If pure, it is generally Non-RCRA Regulated Waste federally, but must be managed as hazardous due to state-level environmental mandates (e.g., California Title 22) [4].
-
European Waste Code (EWC): 07 06 04* (other organic solvents, washing liquids and mother liquors).
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
